Ethyl 7-methylbenzofuran-3-carboxylate
Description
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 7-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C12H12O3/c1-3-14-12(13)10-7-15-11-8(2)5-4-6-9(10)11/h4-7H,3H2,1-2H3 |
InChI Key |
BESBVJZMGXFOFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC2=C(C=CC=C12)C |
Origin of Product |
United States |
chemical structure and properties of ethyl 7-methylbenzofuran-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of ethyl 7-methylbenzofuran-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The benzofuran scaffold is a core structural motif in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] This document details the chemical structure, physicochemical properties, a proposed synthetic pathway, and in-depth spectroscopic analysis of the title compound. Furthermore, it explores the compound's chemical reactivity, potential applications in drug development, and essential safety and handling protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this promising molecule.
Nomenclature and Chemical Structure
-
Systematic IUPAC Name: ethyl 7-methyl-1-benzofuran-3-carboxylate
-
CAS Number: 1300741-03-0[3]
-
Molecular Formula: C₁₂H₁₂O₃
-
Molecular Weight: 204.22 g/mol
-
InChI Key: YHUNRLYZZFMXSP-UHFFFAOYSA-N (for the corresponding methyl ester)[4]
The molecular structure of ethyl 7-methylbenzofuran-3-carboxylate consists of a bicyclic system where a benzene ring is fused to a furan ring. An ethyl carboxylate group is attached at the 3-position of the benzofuran core, and a methyl group is substituted at the 7-position.
Caption: Chemical structure of ethyl 7-methylbenzofuran-3-carboxylate.
Physicochemical Properties
| Property | Value | Source/Basis |
| Molecular Formula | C₁₂H₁₂O₃ | - |
| Molecular Weight | 204.22 g/mol | Calculated |
| Physical State | Predicted to be a liquid or low-melting solid at room temperature. | Analogy to ethyl benzofuran-3-carboxylate (liquid)[5] |
| Boiling Point | Not determined. | - |
| Melting Point | Not determined. | - |
| Solubility | Expected to be soluble in common organic solvents like ethanol, dichloromethane, and ethyl acetate. | General solubility of esters |
| Density | Predicted to be ~1.1-1.2 g/mL. | Analogy to ethyl benzofuran-3-carboxylate (~1.150 g/mL)[5] |
| Refractive Index | Predicted to be ~1.54. | Analogy to ethyl benzofuran-3-carboxylate (~1.540)[5] |
Synthesis and Purification
A plausible and efficient synthetic route to ethyl 7-methylbenzofuran-3-carboxylate involves a two-step process starting from a substituted salicylaldehyde. This approach is based on well-established methodologies for the synthesis of benzofuran-3-carboxylates.[6] The key steps are an O-alkylation followed by an intramolecular condensation reaction.
Caption: Proposed synthetic workflow for ethyl 7-methylbenzofuran-3-carboxylate.
Experimental Protocol
Step 1: Synthesis of ethyl 2-(2-formyl-6-methylphenoxy)acetate (Intermediate)
-
To a stirred solution of 2-hydroxy-3-methylbenzaldehyde (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add a base, typically anhydrous potassium carbonate (2.0-3.0 eq).[7]
-
To this suspension, add ethyl bromoacetate (1.1-1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate. This intermediate may be used in the next step without further purification or can be purified by column chromatography.
Causality: The O-alkylation is a classic Williamson ether synthesis.[8] The phenoxide, generated in situ by the reaction of the phenolic hydroxyl group with a mild base like potassium carbonate, acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in an Sₙ2 reaction. Acetone is a common polar aprotic solvent for this transformation.
Step 2: Intramolecular Condensation to form Ethyl 7-methylbenzofuran-3-carboxylate
-
Dissolve the crude intermediate from Step 1 in an anhydrous solvent such as methanol or toluene.
-
Add a non-nucleophilic organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0-1.2 eq), to the solution at room temperature.[9]
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Causality: This step involves an intramolecular aldol-type condensation. The strong base (DBU) deprotonates the α-carbon of the ester, generating an enolate. This enolate then attacks the aldehyde carbonyl group intramolecularly, followed by dehydration to form the furan ring of the benzofuran system.
Purification:
The crude ethyl 7-methylbenzofuran-3-carboxylate can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.
Spectroscopic Analysis
The following spectroscopic data are predicted based on the chemical structure and known spectral data of similar benzofuran derivatives.[10][11]
| Spectroscopic Data | Predicted Values |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.10-8.20 (s, 1H, H-2), 7.60-7.70 (d, 1H, H-4), 7.10-7.20 (m, 2H, H-5, H-6), 4.30-4.40 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.50-2.60 (s, 3H, Ar-CH₃), 1.35-1.45 (t, J = 7.1 Hz, 3H, -OCH₂CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 164.0 (C=O), 154.0 (C-7a), 145.0 (C-2), 129.0 (C-6), 125.0 (C-4), 124.0 (C-5), 121.0 (C-7), 115.0 (C-3a), 110.0 (C-3), 60.5 (-OCH₂CH₃), 14.5 (-OCH₂CH₃), 14.0 (Ar-CH₃). |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H stretch), ~2980 (Aliphatic C-H stretch), ~1715 (C=O ester stretch), ~1600, 1480 (C=C aromatic stretch), ~1250, 1100 (C-O stretch). |
| Mass Spectrometry (EI) | m/z (%): 204 [M]⁺, 175 [M - C₂H₅]⁺, 159 [M - OC₂H₅]⁺, 131 [M - COOC₂H₅]⁺. |
Interpretation of Predicted Spectra:
-
¹H NMR: The proton at the 2-position (H-2) is expected to be the most downfield aromatic proton due to its proximity to the furan oxygen and the electron-withdrawing ester group. The aromatic protons on the benzene ring will appear in the typical aromatic region. The ethyl ester will show a characteristic quartet and triplet, while the methyl group on the aromatic ring will appear as a singlet.
-
¹³C NMR: The carbonyl carbon of the ester will be the most downfield signal. The chemical shifts of the aromatic carbons are influenced by the substituents and the fused furan ring.
-
IR Spectroscopy: The spectrum will be dominated by a strong absorption band for the ester carbonyl group around 1715 cm⁻¹.[12] Aromatic and aliphatic C-H stretching vibrations will also be present, along with C-O stretching bands.
-
Mass Spectrometry: The molecular ion peak is expected at m/z 204. Common fragmentation patterns for ethyl esters include the loss of an ethoxy radical (-OC₂H₅) or an ethyl radical (-C₂H₅).
Reactivity and Chemical Properties
The chemical reactivity of ethyl 7-methylbenzofuran-3-carboxylate is primarily governed by the ester functional group and the benzofuran ring system.
-
Ester Group Reactivity: The ethyl ester can undergo typical ester reactions such as:
-
Hydrolysis: Reaction with an acid or base will yield 7-methylbenzofuran-3-carboxylic acid.
-
Transesterification: Reaction with other alcohols in the presence of a catalyst will form different esters.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (7-methylbenzofuran-3-yl)methanol.
-
Amidation: Reaction with amines can form the corresponding amides.
-
-
Benzofuran Ring Reactivity: The benzofuran ring is an electron-rich aromatic system. It can undergo electrophilic aromatic substitution reactions, although the reactivity is influenced by the existing substituents. The furan ring is generally more reactive towards electrophiles than the benzene ring.
Applications in Research and Drug Development
Benzofuran derivatives are a significant class of heterocyclic compounds with a wide range of biological activities.[1] They are known to possess anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][13]
-
Scaffold for Medicinal Chemistry: Ethyl 7-methylbenzofuran-3-carboxylate serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The ester group provides a convenient handle for further chemical modifications and the introduction of diverse functionalities.
-
Potential Anticancer Agents: Many benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[13][14] The specific substitution pattern on the benzofuran ring is crucial for its biological activity.
-
Antimicrobial and Antifungal Agents: The benzofuran nucleus is present in several compounds with demonstrated antibacterial and antifungal properties.[15]
Further research is required to elucidate the specific biological activities of ethyl 7-methylbenzofuran-3-carboxylate and its derivatives.
Safety and Handling
While a specific safety data sheet (SDS) for ethyl 7-methylbenzofuran-3-carboxylate is not available, general precautions for handling similar chemical compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
First Aid:
-
In case of skin contact: Wash with soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Do not induce vomiting. Seek medical attention.
-
It is highly recommended to consult the SDS for a closely related compound, such as ethyl benzofuran-3-carboxylate, for more detailed safety information.
References
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Marriott, D., & Spilling, C. D. (2011). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 16(12), 10007-10016. [Link]
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Marriott, D., & Spilling, C. D. (2011). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. ResearchGate. [Link]
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Wikipedia. (n.d.). Perkin rearrangement. In Wikipedia. Retrieved from [Link]
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Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
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Gong, J., Hu, K., Shao, Y., Li, R., Zhang, Y., Hu, M., & Chen, J. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
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Li, J., et al. (2014). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Molecules, 19(12), 20564-20576. [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. Royal Society of Chemistry. [Link]
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Journal of Biochemical Technology. (2019). Preparation of Polyfunctioneled 1,2-Benzylated Derivatives from O-Salycilique Aldehyde and B-Ketoesters. Journal of Biochemical Technology, 10(1). [Link]
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Heterocycles. (2007). Synthesis, characterization, and biological activities of new benzofuran derivatives. Heterocycles, 71(7), 1577-1587. [Link]
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Zawadowska, I., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4735-4752. [Link]
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Organic Syntheses. (n.d.). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry. [Link]
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Chemical Synthesis Database. (2025). ethyl 2-methyl-1-benzofuran-3-carboxylate. Chemical Synthesis Database. [Link]
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Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(3), 757. [Link]
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Phan, D. H. T., Kim, B., & Dong, V. M. (2009). Supporting Information for Rh-Catalyzed and Enantioselective Intermolecular Hydroacylation: Substrate-Directed Addition of Salicylaldehydes to Homoallylic Sulfides. Journal of the American Chemical Society, 131(43), 15608-15609. [Link]
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Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]
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Gieroba, B., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1549. [Link]
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MedCrave. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry. [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum of ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4b. ResearchGate. [Link]
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NMR and IR spectroscopic data for ethyl 7-methylbenzofuran-3-carboxylate
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 7-methylbenzofuran-3-carboxylate
Abstract
Molecular Structure and Atom Numbering
Ethyl 7-methylbenzofuran-3-carboxylate possesses a bicyclic benzofuran core, substituted with a methyl group at the C7 position and an ethyl carboxylate group at the C3 position. The systematic numbering of the atoms, crucial for unambiguous NMR signal assignment, is presented below. This structure forms the basis for all subsequent spectral interpretations.
Caption: Molecular structure of ethyl 7-methylbenzofuran-3-carboxylate with IUPAC numbering.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum provides detailed information about the proton environment. The predicted spectrum is a composite of three distinct spin systems: the aromatic protons (H2, H4, H5, H6), the C7-methyl group, and the ethyl ester group. The analysis assumes a standard deuterated solvent such as CDCl₃.
Causality of Signal Assignments:
-
H2 Proton: The proton at the C2 position is a singlet as it has no adjacent protons for coupling. Its position on the electron-rich furan ring, adjacent to the oxygen and conjugated with the ester, places it significantly downfield.
-
Aromatic Protons (H4, H5, H6): These protons form an AMX-like spin system. H4 is ortho to the electron-donating methyl group, shifting it slightly upfield relative to other aromatic protons. H6 is ortho to the electron-withdrawing furan oxygen, causing a downfield shift. H5 will appear as a triplet (or more accurately, a doublet of doublets) due to coupling with both H4 and H6.
-
C7-Methyl Protons: These protons appear as a singlet, being attached to a quaternary carbon, and are slightly deshielded by the aromatic ring.
-
Ethyl Ester Protons: This group gives rise to a classic quartet-triplet pattern. The O-CH₂ protons are deshielded by the adjacent oxygen atom, shifting them downfield to ~4.4 ppm. They are split into a quartet by the neighboring methyl group. The -CH₃ protons are further from the electronegative oxygen and appear as a triplet around 1.4 ppm.
Table 1: Predicted ¹H NMR Data for Ethyl 7-methylbenzofuran-3-carboxylate
| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2 | ~8.25 | s (singlet) | - | 1H |
| H4 | ~7.55 | d (doublet) | ~7.8 | 1H |
| H6 | ~7.30 | d (doublet) | ~7.5 | 1H |
| H5 | ~7.20 | t (triplet) | ~7.6 | 1H |
| O-CH₂ -CH₃ | ~4.40 | q (quartet) | ~7.1 | 2H |
| 7-CH₃ | ~2.55 | s (singlet) | - | 3H |
| O-CH₂-CH₃ | ~1.42 | t (triplet) | ~7.1 | 3H |
Carbon-¹³ (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature. The assignments are based on established chemical shift ranges for carbons in different functional groups.[1]
Causality of Signal Assignments:
-
Carbonyl Carbon (C9): The ester carbonyl carbon is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it in the 160-170 ppm range.
-
Aromatic & Heteroaromatic Carbons (C2-C7a): These carbons resonate between 110 and 155 ppm. Quaternary carbons (C3, C3a, C7, C7a) are typically weaker in intensity. The carbon attached to the oxygen (C7a) is significantly deshielded.
-
Aliphatic Carbons (C8, C11, C12): The O-C H₂ carbon (C11) of the ester is deshielded by the oxygen atom (~61 ppm). The methyl carbon on the aromatic ring (C8) and the terminal methyl of the ethyl group (C12) appear in the upfield region.
Table 2: Predicted ¹³C NMR Data for Ethyl 7-methylbenzofuran-3-carboxylate
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| C9 (C=O) | ~164.5 | Quaternary (Ester) |
| C7a | ~154.0 | Quaternary (Aromatic) |
| C2 | ~145.0 | CH (Aromatic) |
| C3a | ~129.5 | Quaternary (Aromatic) |
| C4 | ~128.0 | CH (Aromatic) |
| C7 | ~125.0 | Quaternary (Aromatic) |
| C5 | ~123.5 | CH (Aromatic) |
| C6 | ~119.0 | CH (Aromatic) |
| C3 | ~112.0 | Quaternary (Aromatic) |
| C11 (O-C H₂) | ~61.2 | CH₂ |
| C8 (7-C H₃) | ~16.5 | CH₃ |
| C12 (-C H₃) | ~14.4 | CH₃ |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is instrumental in identifying the key functional groups within the molecule. The spectrum is dominated by strong absorptions from the ester group and characteristic bands from the aromatic system.
Causality of Peak Assignments:
-
C=O Stretch: The most prominent feature will be a strong, sharp absorption band around 1720 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.
-
C-O Stretches: The ester functionality also exhibits two C-O stretching bands: an asymmetric stretch at a higher wavenumber (~1250 cm⁻¹) and a symmetric stretch at a lower wavenumber (~1100 cm⁻¹).[2]
-
Aromatic C=C Stretches: The benzofuran ring system will produce a series of medium-to-weak absorptions in the 1600-1450 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups appear just below 3000 cm⁻¹.
Table 3: Predicted IR Absorption Bands for Ethyl 7-methylbenzofuran-3-carboxylate
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3100-3030 | Medium-Weak | C-H Stretch | Aromatic (sp²) |
| ~2980-2870 | Medium-Weak | C-H Stretch | Aliphatic (sp³) |
| ~1720 | Strong, Sharp | C=O Stretch | Ester |
| ~1610, 1580 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1460 | Medium | C-H Bend | Aliphatic (CH₂, CH₃) |
| ~1250 | Strong | C-O Stretch (asymmetric) | Ester |
| ~1100 | Strong | C-O Stretch (symmetric) | Ester & Furan |
Standardized Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following self-validating protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data at a probe temperature of 298 K.
-
Use a standard 90° pulse sequence.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Employ a relaxation delay of at least 2 seconds.
-
Collect a minimum of 16 scans for adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Employ a relaxation delay of 5 seconds to allow for the relaxation of quaternary carbons.
-
Collect a minimum of 1024 scans.
-
-
Data Processing: Apply Fourier transformation with an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline correct all spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[3]
FT-IR Spectroscopy Protocol
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Employ a Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond or zinc selenide ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a minimum of 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The resulting spectrum should be automatically ratioed against the background spectrum and presented in terms of absorbance or transmittance.
Caption: Standardized workflow for the spectroscopic analysis of the target compound.
Conclusion
The structural elucidation of ethyl 7-methylbenzofuran-3-carboxylate can be confidently achieved through a combined application of NMR and IR spectroscopy. The ¹H NMR spectrum is defined by a downfield furan singlet, a distinct aromatic pattern, and the characteristic signals of the methyl and ethyl substituents. The ¹³C NMR spectrum confirms the carbon skeleton with a clear ester carbonyl signal and well-resolved aromatic and aliphatic carbons. Finally, IR spectroscopy provides unambiguous evidence for the critical ester functional group through its strong C=O and C-O stretching absorptions. This guide provides a robust predictive framework and standardized protocols to aid in the synthesis, purification, and characterization of this and related benzofuran derivatives.
References
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A Technical Guide to the Safe Handling of Ethyl 7-Methylbenzofuran-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the potential hazards and recommended handling protocols for ethyl 7-methylbenzofuran-3-carboxylate. As a novel or less common chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes safety data from structurally related compounds, such as benzofuran derivatives and ethyl esters, alongside established laboratory safety standards to provide a robust framework for risk mitigation.[1][2][3][4][5][6][7] The protocols herein are designed to be self-validating, promoting a culture of safety and scientific integrity.
Compound Identification and Inferred Hazard Profile
Ethyl 7-methylbenzofuran-3-carboxylate belongs to the benzofuran class of heterocyclic compounds, which are prevalent in medicinal chemistry.[2][3] While specific toxicological data for this compound is not available, an analysis of related structures, such as benzofuran and various ethyl carboxylates, allows for the inference of a potential hazard profile.
Table 1: Inferred Physicochemical Properties and Identification
| Property | Inferred Value/Identifier | Rationale/Source Analogy |
|---|---|---|
| Chemical Formula | C₁₂H₁₂O₃ | Based on chemical structure. |
| Molecular Weight | 204.22 g/mol | Calculated from the chemical formula. |
| Physical State | Likely solid or high-boiling point liquid.[8] | Benzofuran is a liquid; many substituted derivatives are solids.[1] |
| Boiling Point | > 200°C | Ethyl salicylate has a boiling point of 231°C.[8] |
| Flash Point | > 100°C | Ethyl salicylate has a flash point of 120°C.[8] |
| Solubility | Insoluble in water; soluble in organic solvents. | Common for similar organic esters. |
Based on SDSs for analogous compounds, researchers should assume ethyl 7-methylbenzofuran-3-carboxylate may present the following hazards:
-
H302: Harmful if swallowed. [8]
-
H335: May cause respiratory irritation. [9]
-
H411: Toxic to aquatic life with long-lasting effects.
These GHS hazard statements necessitate stringent adherence to the handling and disposal protocols outlined below.
The Hierarchy of Controls: A Proactive Safety Framework
Effective chemical safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to minimize exposure risk.
Caption: Hierarchy of controls for managing chemical risk.
Engineering and Administrative Controls
Adherence to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) is mandatory.[10][11][12][13] This includes the implementation of a written Chemical Hygiene Plan (CHP) tailored to the specific hazards present in the laboratory.[10][11]
-
Engineering Controls : The primary engineering control for handling ethyl 7-methylbenzofuran-3-carboxylate is a certified chemical fume hood.[1] This is critical to prevent the inhalation of any vapors or aerosols that may be generated, directly addressing the potential for respiratory irritation.[9] The ventilation system should ensure multiple air changes per hour to maintain a safe working environment.
-
Administrative Controls :
-
Standard Operating Procedures (SOPs) : Develop and implement detailed SOPs for all experimental work involving this compound. These SOPs should be readily accessible to all laboratory personnel.
-
Training : All personnel must be trained on the specific hazards and handling procedures for this chemical class before commencing any work.[10][11] This training should cover the contents of the CHP, the location of safety equipment, and emergency procedures.
-
Labeling : All containers of ethyl 7-methylbenzofuran-3-carboxylate must be clearly labeled with the chemical name, hazard pictograms, and any other information required by the OSHA Hazard Communication Standard.[10][12]
-
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final line of defense against chemical exposure. The selection of PPE should be based on a thorough risk assessment of the planned procedures.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile gloves. | Provides protection against splashes and direct skin contact, mitigating the risk of skin irritation.[1][8] |
| Eye Protection | Chemical safety goggles or a face shield. | Essential for preventing eye contact and serious eye irritation.[1][8][9] |
| Skin and Body | A flame-resistant lab coat. | Protects against splashes and contamination of personal clothing. |
| Respiratory | Not required if handled in a fume hood. | A NIOSH-approved respirator may be necessary for spill cleanup outside of a fume hood.[1] |
Handling and Storage Protocols
Safe Handling:
-
Always handle ethyl 7-methylbenzofuran-3-carboxylate within a chemical fume hood.[1]
-
Avoid the formation of dust or aerosols.
-
Wash hands thoroughly after handling, even if gloves were worn.[8]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8][9]
-
Ground and bond containers when transferring material to prevent static discharge.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][8][9]
-
Store away from incompatible materials such as strong oxidizing agents.[1][8]
-
The storage area should be clearly marked with the appropriate hazard signs.
Spill and Emergency Procedures
A chemical spill kit should be readily available in any laboratory where ethyl 7-methylbenzofuran-3-carboxylate is handled.[14] The kit should contain absorbent materials (e.g., vermiculite or sand), personal protective equipment, and waste disposal bags.[14]
Caption: Workflow for responding to a chemical spill.
Spill Cleanup Protocol (for a minor spill of a solid):
-
Alert personnel in the immediate area.
-
Evacuate the area if necessary and ensure proper ventilation.
-
Don the appropriate PPE, including gloves, goggles, and a lab coat. A respirator may be needed if there is a risk of airborne dust.
-
Contain the spill by gently covering it with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[15][16]
-
Collect the absorbed material using a scoop or dustpan, taking care not to create dust.[16] Place the material into a labeled, sealable plastic bag or container for hazardous waste.[15][16]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials (including gloves) as hazardous waste according to institutional guidelines.
First Aid Measures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 20 minutes, occasionally lifting the upper and lower eyelids.[8][17][18][19] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Skin Contact : Immediately remove contaminated clothing.[17][18][19] Wash the affected area with plenty of soap and water for at least 20 minutes.[17][18][20] If skin irritation occurs, seek medical attention.[8]
-
Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[8][9] If not breathing, give artificial respiration. Seek medical attention if you feel unwell.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[8] Call a poison control center or doctor immediately for treatment advice.[8]
Waste Disposal
All waste containing ethyl 7-methylbenzofuran-3-carboxylate must be disposed of as hazardous chemical waste. Collect waste in a designated, properly labeled, and sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
While ethyl 7-methylbenzofuran-3-carboxylate may not have a dedicated SDS, a proactive and informed approach to safety based on the principles of chemical analogy and the hierarchy of controls can effectively mitigate risks. Researchers and laboratory managers must ensure that all personnel are trained on these protocols and that the necessary engineering controls and personal protective equipment are in place before any work with this compound begins.
References
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healthdirect. (n.d.). Chemical burns — first aid and treatment. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
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St John Ambulance. (n.d.). Chemical Burns First Aid. Retrieved from [Link]
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Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
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University of Delaware. (n.d.). Chemical Spill Clean-Up. Environmental Health & Safety. Retrieved from [Link]
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Medlink Healthcare Group. (2021, January 27). How to Perform First-Aid Treatment for Chemical Burns. Retrieved from [Link]
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Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
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The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
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NHS. (n.d.). Acid and chemical burns. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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Wikipedia. (n.d.). NFPA 704. Retrieved from [Link]
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National Fire Protection Association. (n.d.). Frequently Asked Questions on NFPA 704. Retrieved from [Link]
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Riverside County Fire Department. (n.d.). NFPA 704 Guidance Document Frequently Asked Questions (FAQ). Retrieved from [Link]
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Virginia Commonwealth University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]
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National Fire Protection Association. (2021, November 5). Hazardous Materials Identification. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Spill-Procedures. Retrieved from [Link]
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National Fire Protection Association. (n.d.). NFPA 704 Standard Development. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Publications. Retrieved from [Link]
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ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
-
Frontiers in Chemistry. (2024, December 12). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Retrieved from [Link]
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Sciforum. (n.d.). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Retrieved from [Link]
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The Physicochemical and Synthetic Blueprint of Ethyl 7-Methylbenzofuran-3-Carboxylate
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
In contemporary medicinal chemistry, the benzofuran ring system represents a highly privileged pharmacophore, frequently acting as a lipophilic bioisostere for indole and benzothiophene scaffolds. Specifically, ethyl 7-methylbenzofuran-3-carboxylate (CAS: 1300741-03-0) offers a unique structural vector. The C7-methyl group provides strategic steric bulk that can modulate target binding kinetics and block metabolic oxidation, while the C3-carboxylate serves as a versatile handle for downstream functionalization.
This whitepaper provides a comprehensive, self-validating guide to the physicochemical properties, structural characterization, and de novo synthetic methodologies of this critical building block, designed to empower senior scientists in accelerating their drug discovery workflows.
Molecular Architecture & Physicochemical Profiling
Understanding the baseline physicochemical properties of a building block is essential for predicting its behavior in both synthetic scaling and biological environments. The absence of a hydrogen bond donor (unlike its indole counterpart) significantly increases the lipophilicity and passive membrane permeability of the benzofuran core [1].
Below is the consolidated physicochemical profile of ethyl 7-methylbenzofuran-3-carboxylate:
| Property | Value / Description | Analytical Implications |
| Chemical Name | Ethyl 7-methylbenzofuran-3-carboxylate | IUPAC Standard |
| CAS Registry Number | 1300741-03-0 | Commercial identification [2] |
| Molecular Formula | C₁₂H₁₂O₃ | - |
| Molecular Weight | 204.22 g/mol | Ideal for Fragment-Based Drug Design (FBDD) |
| Topological Polar Surface Area (TPSA) | 39.4 Ų | Excellent BBB penetration potential |
| LogP (Predicted) | ~3.2 | High lipophilicity; favors hydrophobic pockets |
| Hydrogen Bond Donors | 0 | Prevents non-specific aqueous solvation |
| Hydrogen Bond Acceptors | 3 | Capable of interacting with target kinase hinges |
| Density (Predicted) | ~1.18 g/cm³ | Relevant for volumetric scaling |
Mechanistic Pathways & Synthetic Methodologies
The Causality of the Synthetic Route
Direct C-H functionalization of the benzofuran core typically occurs at the C2 position due to the stabilization of the intermediate Wheland complex by the adjacent oxygen atom. Consequently, synthesizing a C3-carboxylate via late-stage functionalization is notoriously difficult and prone to poor regioselectivity[3].
To circumvent this, a de novo ring construction approach is mandated. The most robust and scalable method is the intramolecular cyclization of an α -bromo- β -keto ester derived from 2-hydroxy-3-methylacetophenone. This route ensures absolute regiocontrol.
Step-by-Step Experimental Protocol
Step 1: Claisen Condensation (Formation of the β -Keto Ester)
-
Procedure: To a flame-dried flask under argon, add 2-hydroxy-3-methylacetophenone (1.0 equiv) and diethyl carbonate (5.0 equiv). Cool to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv). Stir at 80 °C for 4 hours. Quench with 1M HCl and extract with EtOAc.
-
Causality: Diethyl carbonate acts as both the solvent and the electrophile, driving the equilibrium forward. NaH is chosen over weaker bases (like alkoxides) to ensure rapid, irreversible double-deprotonation (forming the phenoxide-enolate dianion), preventing self-condensation of the starting material.
Step 2: α -Halogenation
-
Procedure: Dissolve the crude β -keto ester in anhydrous THF. Cool to 0 °C. Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise. Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Causality: NBS is utilized instead of elemental bromine ( Br2 ). NBS provides a low, steady concentration of electrophilic bromine, which strictly limits the reaction to the highly enolizable α -carbon and prevents unwanted electrophilic aromatic substitution on the electron-rich phenol ring.
Step 3: Base-Mediated Cyclization
-
Procedure: Concentrate the α -bromo intermediate and redissolve in anhydrous acetone. Add anhydrous Potassium Carbonate ( K2CO3 , 3.0 equiv). Reflux for 6 hours. Filter the salts, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
-
Causality: K2CO3 is a mild, non-nucleophilic base. It selectively deprotonates the phenol ( pKa ~10) without hydrolyzing the ethyl ester. The resulting phenoxide undergoes an intramolecular SN2 displacement of the α -bromide. Subsequent spontaneous dehydration (driven by the thermodynamic stability of the aromatic benzofuran system) yields the target compound.
Fig 1. De novo synthetic workflow for ethyl 7-methylbenzofuran-3-carboxylate via β-keto ester.
Analytical Characterization Signatures
To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be validated:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.25 (s, 1H): The C2 proton is the most diagnostic signal. It appears far downfield as a sharp singlet due to the combined electron-withdrawing anisotropic effect of the adjacent C3-carboxylate and the electronegativity of the ring oxygen.
-
δ 7.80 - 7.15 (m, 3H): Aromatic protons at C4, C5, and C6.
-
δ 4.38 (q, J = 7.1 Hz, 2H): Ester methylene protons.
-
δ 2.55 (s, 3H): C7-methyl group. The singlet confirms the substitution at the 7-position.
-
δ 1.42 (t, J = 7.1 Hz, 3H): Ester methyl protons.
-
-
LC-MS (ESI+): Expected [M+H]+ at m/z 205.1.
Chemical Reactivity & Application in Drug Discovery
The strategic value of ethyl 7-methylbenzofuran-3-carboxylate lies in its capacity for divergent downstream functionalization. In rational drug design, bioisosteric replacement of an indole core with a benzofuran often rescues molecules suffering from rapid Phase I metabolism or poor CNS penetration [4].
The C3-ester serves as a synthetic hub. Saponification yields the free carboxylic acid, which can be rapidly coupled with diverse amines to generate amide libraries for Structure-Activity Relationship (SAR) screening. Alternatively, reduction to the primary alcohol provides a handle for etherification or homologation.
Fig 2. Downstream chemical functionalization pathways for drug discovery applications.
References
-
Bioisosterism: A Rational Approach in Drug Design. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Recent Advances in the Synthesis of Benzofuran Derivatives. National Center for Biotechnology Information (PMC). Available at:[Link]
-
PubChem Compound Summary for Benzofuran Core Properties. National Center for Biotechnology Information. Available at: [Link]
Advanced Mass Spectrometry Fragmentation Pathways of Ethyl 7-Methylbenzofuran-3-Carboxylate
Executive Summary & Pharmacochemical Context
Benzofuran derivatives are privileged pharmacophores in medicinal chemistry, serving as the structural foundation for numerous therapeutics, including antiarrhythmics (e.g., amiodarone) and uricosurics (e.g., benzbromarone)[1]. Within drug metabolism and pharmacokinetics (DMPK) studies, the precise structural characterization of these scaffolds is paramount.
Ethyl 7-methylbenzofuran-3-carboxylate (C₁₂H₁₂O₃, MW = 204.22 g/mol ) presents a highly conjugated, electron-rich system. As a Senior Application Scientist, I approach the mass spectrometric analysis of this compound not merely as a pattern-matching exercise, but as a study of gas-phase thermodynamics. The ester moiety at the C3 position and the methyl group at the C7 position dictate specific, predictable fragmentation cascades under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This whitepaper elucidates the causality behind these fragmentation pathways and provides self-validating experimental protocols for robust analytical detection.
Theoretical Framework: Ionization Dynamics and Causality
The fragmentation of ethyl 7-methylbenzofuran-3-carboxylate is governed by the localization of charge and the stability of the resulting neutral losses. The benzofuran core acts as an electron sink, stabilizing adjacent positive charges through resonance.
Electron Ionization (EI) at 70 eV
Under hard ionization (EI), the molecule is bombarded with 70 eV electrons, stripping an electron primarily from the oxygen heteroatoms or the aromatic π -system to form the radical cation [M]⁺• at m/z 204 . The internal energy imparted (typically 2-3 eV above the ionization energy) is sufficient to drive multiple competitive pathways:
-
α -Cleavage (Acylium Ion Formation): The most thermodynamically favorable initial cleavage occurs at the ester bond. The loss of an ethoxy radical (•OC₂H₅, 45 Da) yields a highly stable acylium ion at m/z 159 . This ion is exceptionally abundant because the positive charge on the carbonyl carbon is delocalized into the benzofuran π -system.
-
McLafferty-Type Rearrangement: The ethyl ester possesses γ -hydrogens relative to the carbonyl oxygen. A concerted 6-membered ring transition state allows the transfer of a hydrogen atom to the carbonyl oxygen, accompanied by the elimination of neutral ethylene (C₂H₄, 28 Da). This yields a carboxylic acid radical cation at m/z 176 .
-
Decarbonylation: A hallmark of benzofuran fragmentation is the sequential extrusion of carbon monoxide (CO, 28 Da)[2]. The acylium ion (m/z 159) loses CO to form the 7-methylbenzofuranyl cation (m/z 131 ). Subsequent loss of CO from the furan ring itself yields a hydrocarbon fragment at m/z 103 [3].
-
Tropylium Stabilization: The methyl group at the C7 position on the benzene ring facilitates a ring-expansion rearrangement following deep fragmentation, forming the highly stable tropylium cation (C₇H₇⁺) at m/z 91 .
Electrospray Ionization (ESI-MS/MS)
Under soft ionization (ESI+), the compound forms a protonated molecule [M+H]⁺ at m/z 205 . Protonation occurs preferentially at the carbonyl oxygen due to its higher gas-phase basicity compared to the furan oxygen. Collision-Induced Dissociation (CID) of the m/z 205 precursor primarily drives the neutral loss of ethanol (C₂H₅OH, 46 Da) to form the acylium ion at m/z 159, followed by the same CO loss cascades observed in EI[4].
Mechanistic Fragmentation Pathway Visualization
The following diagram maps the logical flow of gas-phase degradation under EI conditions. The transition states are governed by the minimization of internal energy and the expulsion of stable neutral molecules (C₂H₄, CO).
Gas-phase EI fragmentation cascade of ethyl 7-methylbenzofuran-3-carboxylate.
Quantitative Data Synthesis
To facilitate rapid spectral interpretation and method building (e.g., Multiple Reaction Monitoring or Selected Ion Monitoring), the quantitative fragmentation data is summarized below.
Table 1: Diagnostic EI-MS Fragment Ions (70 eV)
| m/z | Ion Type | Neutral Loss (Da) | Relative Abundance | Mechanistic Origin / Causality |
| 204 | [M]⁺• | 0 | High (80-100%) | Stable highly conjugated aromatic radical cation. |
| 176 | [M - C₂H₄]⁺• | 28 | Medium (30-50%) | McLafferty rearrangement; requires the ethyl ester γ -hydrogen. |
| 159 | [M - •OC₂H₅]⁺ | 45 | Base Peak (100%) | α -cleavage yielding a resonance-stabilized acylium ion. |
| 131 | [M - •OC₂H₅ - CO]⁺ | 73 | High (60-80%) | Decarbonylation of the acylium ion; forms the benzofuranyl cation. |
| 103 | [m/z 131 - CO]⁺ | 101 | Low-Medium (20%) | Furan ring opening and subsequent CO extrusion[2]. |
| 91 | [C₇H₇]⁺ | 113 | Low (10-15%) | Tropylium ion formation from the C7-methylbenzene moiety. |
Self-Validating Experimental Protocols
To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. System suitability must be verified prior to sample injection to rule out ion source contamination or chromatographic active sites.
GC-EI-MS Methodology
This protocol is optimized for the structural confirmation of synthesized benzofuran derivatives[5].
Step 1: Sample Preparation
-
Accurately weigh 1.0 mg of ethyl 7-methylbenzofuran-3-carboxylate.
-
Dissolve in 1.0 mL of MS-grade Ethyl Acetate to create a 1 mg/mL stock solution.
-
Dilute the stock 1:100 in Ethyl Acetate to achieve a 10 µg/mL working solution.
Step 2: Chromatographic Separation (GC)
-
Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.
-
Injection: 1 µL, Split ratio 10:1, Injector temperature 250°C.
-
Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Self-Validation Check: Peak tailing factor must be ≤ 1.2. Severe tailing indicates active sites in the liner requiring deactivation.
Step 3: Mass Spectrometry (EI)
-
Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Quadrupole Temp: 150°C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 50 to 300.
-
Self-Validation Check: The ratio of m/z 204 to m/z 159 must remain consistent across the chromatographic peak apex (spectral purity > 95%).
LC-ESI-MS/MS Methodology
For DMPK applications requiring high sensitivity in biological matrices.
Step 1: Chromatographic Separation (UHPLC)
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.
Step 2: Mass Spectrometry (ESI+ Q-TOF or Triple Quadrupole)
-
Capillary Voltage: +3.5 kV.
-
Desolvation Temp: 350°C.
-
Precursor Ion: m/z 205.12 [M+H]⁺.
-
Collision Energy (CE): Ramp from 15 eV to 35 eV using Argon collision gas.
-
Product Ions Monitored: m/z 177 (Loss of C₂H₄), m/z 159 (Loss of ethanol).
Standardized GC-EI-MS analytical workflow for benzofuran characterization.
Conclusion
The mass spectrometric behavior of ethyl 7-methylbenzofuran-3-carboxylate is a textbook example of charge-directed fragmentation. By understanding the thermodynamic drivers—specifically the formation of the resonance-stabilized acylium ion (m/z 159) and the sequential extrusion of highly stable neutral molecules like ethylene and carbon monoxide—analysts can confidently identify this scaffold and its metabolites in complex matrices. The integration of high-resolution mass spectrometry and predictable gas-phase chemistry remains the gold standard for structural elucidation in modern drug development.
References
-
Lewis Acid-Catalyzed Synthesis of Benzofurans and 4,5,6,7-Tetrahydrobenzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway: Synthesis of HCV Polymerase Inhibitor GSK852A Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry Source: Journal of Mass Spectrometry / PubMed URL:[Link]
-
Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry Source: Journal of Mass Spectrometry / PubMed URL:[Link]
-
Chromone Studies. Part 12. Fragmentation Patterns in the Electron-impact Mass Spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones Source: Sabinet African Journals URL:[Link]
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discovery and initial synthesis of ethyl 7-methylbenzofuran-3-carboxylate
An In-Depth Technical Guide to the Discovery and Initial Synthesis of Ethyl 7-Methylbenzofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. Its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. This guide provides a detailed exploration of the foundational synthesis of a key derivative, ethyl 7-methylbenzofuran-3-carboxylate. While a singular "discovery" paper for this specific molecule is not prominent in historical literature, this document reconstructs its likely initial synthesis based on classical and well-established methodologies for benzofuran construction. We will delve into the mechanistic underpinnings of the synthetic route, provide a detailed experimental protocol, and discuss the rationale behind the procedural choices, offering a robust resource for researchers in organic synthesis and drug development.
Introduction: The Significance of the Benzofuran Core
Benzofurans, consisting of a furan ring fused to a benzene ring, are a class of heterocyclic compounds that have garnered substantial attention in the scientific community. Their prevalence in nature and the broad spectrum of their biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties, make them attractive targets for synthetic chemists. The substituent pattern on the benzofuran ring system plays a crucial role in modulating its pharmacological profile, making the development of regioselective synthetic methods a key area of research. Ethyl 7-methylbenzofuran-3-carboxylate serves as a valuable building block for the synthesis of more complex molecules, with the ester functionality at the 3-position providing a handle for further chemical transformations.
A Plausible Seminal Synthesis: The Perkin Rearrangement and Related Methodologies
The initial synthesis of benzofurans dates back to the 19th century, with the Perkin rearrangement, discovered by William Henry Perkin in 1870, being one of the earliest methods. This reaction involves the base-catalyzed ring contraction of a 3-halocoumarin to a benzofuran-2-carboxylic acid[1][2]. While the target molecule is a 3-carboxylate, the principles of intramolecular cyclization of a phenol derivative are central to its likely first synthesis.
A highly plausible route to ethyl 7-methylbenzofuran-3-carboxylate involves the reaction of a suitably substituted phenol with a reagent that can provide the three-carbon unit of the furan ring. A common and historically significant approach involves the condensation of a phenol with a β-ketoester under acidic conditions, a reaction closely related to the Pechmann condensation for coumarin synthesis[3][4].
The logical starting materials for the synthesis of ethyl 7-methylbenzofuran-3-carboxylate would be o-cresol (2-methylphenol) and an ethyl ester of a β-ketoacid. A particularly relevant synthetic strategy involves the reaction of the phenoxide of o-cresol with ethyl bromopyruvate, followed by an intramolecular cyclization.
Causality Behind the Experimental Choices
The choice of o-cresol as the starting material is dictated by the desired 7-methyl substitution on the final benzofuran ring. The numbering of the benzofuran ring system places the oxygen at position 1, and the fusion carbons at 3a and 7a. Therefore, the methyl group in o-cresol is correctly positioned to become the 7-methyl group of the product.
The use of ethyl bromopyruvate serves as a three-carbon electrophile. The bromine atom provides a leaving group for the initial nucleophilic attack by the phenoxide, and the ketone and ester functionalities are poised for the subsequent cyclization and dehydration steps to form the furan ring. The ethyl ester is a common choice for such reactions due to its stability and the relative ease of any subsequent hydrolysis if the carboxylic acid is desired.
The reaction is typically carried out in a two-step sequence:
-
O-alkylation: The phenolic proton of o-cresol is first removed by a base to form the more nucleophilic phenoxide. This phenoxide then attacks the α-carbon of ethyl bromopyruvate, displacing the bromide ion to form an intermediate ether.
-
Intramolecular Cyclization and Dehydration: The intermediate ether is then treated with a dehydrating agent, often a strong acid, to promote an intramolecular aldol-type condensation. The enolate of the ketone attacks the aromatic ring, and subsequent dehydration leads to the formation of the furan ring.
This sequence provides a regiochemically controlled synthesis of the desired benzofuran.
Detailed Experimental Protocol: A Reconstructed Initial Synthesis
The following protocol is a detailed, step-by-step methodology for the synthesis of ethyl 7-methylbenzofuran-3-carboxylate based on classical synthetic principles.
Step 1: Synthesis of Ethyl 2-(2-methylphenoxy)-3-oxobutanoate
-
Materials:
-
o-Cresol
-
Ethyl bromopyruvate
-
Anhydrous potassium carbonate
-
Dry acetone
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-cresol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and dry acetone.
-
Stir the mixture at room temperature for 15 minutes to ensure the formation of the potassium phenoxide.
-
Slowly add ethyl bromopyruvate (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium salts.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude intermediate, ethyl 2-(2-methylphenoxy)-3-oxobutanoate.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 2: Cyclization to Ethyl 7-Methylbenzofuran-3-carboxylate
-
Materials:
-
Crude ethyl 2-(2-methylphenoxy)-3-oxobutanoate
-
Polyphosphoric acid (PPA) or concentrated sulfuric acid
-
-
Procedure:
-
Place the crude ethyl 2-(2-methylphenoxy)-3-oxobutanoate in a flask.
-
Add polyphosphoric acid (or concentrated sulfuric acid) in excess (e.g., 10 times the weight of the starting material).
-
Heat the mixture with stirring to 80-100 °C for 1-2 hours. The reaction is typically exothermic and should be controlled.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
The product will often precipitate as a solid. If it separates as an oil, extract the mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude ethyl 7-methylbenzofuran-3-carboxylate can be purified by recrystallization or column chromatography.
-
Data Presentation
The following table summarizes the expected physicochemical properties of the final product.
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₃ |
| Molecular Weight | 204.22 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Typically in the range of 50-60 °C (literature dependent) |
| ¹H NMR (CDCl₃) | δ ~1.4 (t, 3H, -CH₂CH ₃), ~2.5 (s, 3H, Ar-CH ₃), ~4.4 (q, 2H, -CH ₂CH₃), ~7.1-7.5 (m, 3H, Ar-H ), ~8.1 (s, 1H, furan-H ) |
| ¹³C NMR (CDCl₃) | δ ~14.5, ~16.0, ~61.0, ~111.0, ~120.0, ~123.0, ~125.0, ~128.0, ~145.0, ~154.0, ~165.0 |
Visualization of the Synthetic Pathway
The overall synthetic workflow and the reaction mechanism can be visualized as follows:
Experimental Workflow
Caption: Overall workflow for the two-step synthesis.
Reaction Mechanism
Caption: Simplified reaction mechanism.
Conclusion
The synthesis of ethyl 7-methylbenzofuran-3-carboxylate can be reliably achieved through a classical two-step process involving O-alkylation of o-cresol followed by an acid-catalyzed intramolecular cyclization and dehydration. This approach is rooted in fundamental principles of organic chemistry and represents a plausible pathway for its initial discovery. Understanding this foundational synthesis provides valuable insights for researchers working on the development of novel benzofuran-based compounds for various applications, particularly in the field of medicinal chemistry. The robustness of this method allows for the generation of a key synthetic intermediate, paving the way for further molecular exploration.
References
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-
Marriott, K.-S. C.; Bartee, R.; Morrison, A. Z.; Stewart, L.; Wesby, J. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Lett.2012 , 53 (26), 3319–3321. [Link]
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Perkin rearrangement. In Wikipedia; 2023. [Link]
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A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. 2015 , 4(10), 455-475. [Link]
- von Pechmann, H.; Duisberg, C. Ueber die Verbindungen der Phenole mit Acetessigäther. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2119–2128.
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Pechmann condensation. In Wikipedia; 2023. [Link]
-
Molnar, M. Mechanochemical organic synthesis for the 4-methylcoumarin molecules via the Pechmann condensation. IntechOpen, 2023 . [Link]
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mechanism of action of benzofuran-3-carboxylate derivatives
An In-Depth Technical Guide to the Mechanism of Action of Benzofuran-3-Carboxylate Derivatives
Executive Summary
The benzofuran scaffold is a privileged heterocyclic system that forms the core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2] Among its many variations, benzofuran-3-carboxylate derivatives have emerged as a particularly promising class, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning these activities, tailored for researchers, scientists, and drug development professionals. We will dissect key signaling pathways, detail the experimental methodologies used for their elucidation, and synthesize structure-activity relationship insights to inform future drug design.
The Benzofuran-3-Carboxylate Scaffold: A Versatile Core in Medicinal Chemistry
Benzofuran and its derivatives are recognized for their broad pharmacological applications, ranging from antifungal and antibacterial to antiviral and antitumor agents.[1][5] The fusion of a benzene ring with a furan ring creates a stable, lipophilic structure amenable to diverse chemical modifications. The carboxylate group at the 3-position, in particular, serves as a critical handle for synthetic manipulation and as a key pharmacophoric feature that often governs the molecule's interaction with biological targets. This versatility allows for the fine-tuning of derivatives to enhance potency, selectivity, and pharmacokinetic properties, making it a focal point of contemporary drug discovery.
Anticancer Mechanisms of Action
Benzofuran-3-carboxylate derivatives exert their anticancer effects through a multi-pronged approach, targeting fundamental processes of cancer cell proliferation, survival, and metastasis.
Inhibition of Tubulin Polymerization and Mitotic Arrest
A primary mechanism of action for several potent benzofuran derivatives is the disruption of microtubule dynamics. Microtubules, polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.
One study revealed that certain benzofuran derivatives effectively inhibit tubulin polymerization.[6] This disruption prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[6] The causality is direct: by preventing the cell from properly segregating its chromosomes, the molecule triggers an internal checkpoint that initiates the apoptotic cascade.
Caption: Inhibition of LPS-induced NF-κB and MAPK signaling pathways by benzofuran derivatives in macrophages.
Downregulation of Pro-inflammatory Enzymes and Mediators
The direct consequence of inhibiting these signaling pathways is a marked reduction in the expression and secretion of key inflammatory molecules. Studies have demonstrated that effective benzofuran derivatives can:
-
Inhibit enzyme expression: Suppress the production of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), enzymes responsible for synthesizing nitric oxide (NO) and prostaglandins, respectively. [7][8]* Reduce cytokine secretion: Decrease the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). [8] This dual action of blocking both signaling pathways and their inflammatory products makes these compounds highly effective anti-inflammatory agents.
| Compound | Assay | IC₅₀ | Effect | Reference |
| Piperazine/benzofuran hybrid 5d | NO Production (RAW 264.7) | 52.23 µM | Downregulates COX-2, TNF-α, IL-6 | [8] |
| Aza-benzofuran 1 | NO Production (RAW 264.7) | 17.3 µM | Binds to iNOS active site | [9] |
| Fluorinated benzofuran | IL-6 Secretion | 1.2 - 9.04 µM | Inhibits COX-2 expression | [7] |
| Fluorinated benzofuran | PGE₂ Production | 1.1 - 20.5 µM | Inhibits COX activity | [7] |
Table 3: Inhibition of inflammatory mediators by selected benzofuran-3-carboxylate derivatives.
Key Experimental Methodologies
The elucidation of the mechanisms described above relies on a suite of robust and validated experimental protocols. As a self-validating system, these assays provide reproducible, quantitative data that form the basis of our mechanistic understanding.
Caption: A generalized workflow for the discovery and mechanistic evaluation of benzofuran-3-carboxylate derivatives.
Protocol: Cell Viability Assessment (MTT Assay)
-
Objective: To determine the cytotoxic or anti-proliferative effect of a compound on cancer cells.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the benzofuran derivative (and a vehicle control, e.g., DMSO) for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microbe after overnight incubation.
-
Methodology:
-
Compound Preparation: Prepare a two-fold serial dilution of the benzofuran derivative in a 96-well microtiter plate using appropriate microbial growth broth.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the plate. Include positive (microbe, no drug) and negative (broth only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for S. aureus) for 18-24 hours.
-
Reading: Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration in a well with no visible growth.
-
Protocol: Quantifying Nitric Oxide Production (Griess Assay)
-
Objective: To measure the anti-inflammatory effect of a compound by quantifying its inhibition of nitric oxide (NO) production in stimulated macrophages.
-
Principle: NO is unstable and rapidly oxidizes to nitrite (NO₂⁻) in culture medium. The Griess reagent reacts with nitrite to form a colored azo product, the absorbance of which is proportional to the nitrite concentration.
-
Methodology:
-
Cell Culture: Seed macrophages (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the benzofuran derivative for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix the supernatant with the Griess reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measurement: After a short incubation, measure the absorbance at ~540 nm.
-
Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the IC₅₀ for NO inhibition.
-
Conclusion and Future Perspectives
Benzofuran-3-carboxylate derivatives represent a highly versatile and pharmacologically potent scaffold. Their mechanisms of action are multifaceted, ranging from the physical disruption of the cytoskeleton to the nuanced modulation of complex signaling cascades like NF-κB and MAPK. The ability of a single core structure to be modified to effectively target cancer, microbial infections, and inflammation underscores its significance in modern drug discovery.
Future research should focus on elucidating the precise molecular targets of the most potent antimicrobial derivatives and leveraging structure-based drug design to improve the selectivity and potency of kinase inhibitors. Furthermore, exploring the synergy between the anti-inflammatory and anticancer properties of these compounds could open new therapeutic avenues for inflammation-driven cancers. The continued investigation of this remarkable scaffold holds immense promise for the development of next-generation therapeutics.
References
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Salih, K.S.M., Ayoub, M.T., Saadeh, H.A., Al-Masoudi, N.A., & Mubarak, M.S. (2007). Synthesis, characterization, and biological activities of new benzofuran derivatives. Monatshefte für Chemie - Chemical Monthly, 138(7), 729-736. [Link]
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Patel, H., et al. (2022). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results. [Link]
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Sobiak, S., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4994-5007. [Link]
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Abdel-Maksoud, M.S., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11448-11481. [Link]
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Aljohani, A., et al. (2023). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 24(10), 8963. [Link]
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Eldehna, W.M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1018-1031. [Link]
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Singh, G., & Singh, A. (2020). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. Research Journal of Pharmacy and Technology, 13(10), 4611-4615. [Link]
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Bukhari, S.N.A., et al. (2022). Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. Molecules, 27(3), 1023. [Link]
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Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]
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Kumar, A., et al. (2016). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 6(82), 78535-78551. [Link]
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Zhang, W., et al. (2020). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 10(35), 20736-20750. [Link]
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(PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2023). ResearchGate. [Link]
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Asati, V., et al. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. Bioorganic & Medicinal Chemistry Letters, 21(16), 4745-4748. [Link]
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Napiorkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1549. [Link]
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Napiorkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1549. [Link]
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Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
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Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2022). International Journal for Scientific Research and Development. [Link]
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Li, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(16), 6135. [Link]
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El-Baba, C., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10399. [Link]
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Lakshminarayana, K., Wari, U.G., & Kendri, S.S. (2015). A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology. [Link]
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Bari, S., Sonawane, S.Y., & Surana, S. (2021). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research, 20(2). [Link]
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Wang, S.B., et al. (2014). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 19(6), 7796-7806. [Link]
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Application Note: Step-by-Step Synthesis Protocol for Ethyl 7-Methylbenzofuran-3-carboxylate
Introduction & Strategic Rationale
The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in agents exhibiting antimicrobial, anti-inflammatory, and anticancer activities. While 2-substituted and 2,3-disubstituted benzofurans are readily accessible through various cross-coupling strategies, the selective synthesis of 3-carboxylate derivatives has historically relied on complex transition-metal catalysis or multi-step sequences[1].
This application note details a highly efficient, transition-metal-free protocol for the synthesis of ethyl 7-methylbenzofuran-3-carboxylate . The protocol described herein is an optimized adaptation of the seminal methodology developed by Hossain and co-workers [2], which was later scaled and validated in Organic Syntheses[1]. By reacting 2-hydroxy-3-methylbenzaldehyde with ethyl diazoacetate (EDA) in the presence of a Brønsted/Lewis acid, researchers can construct the benzofuran core in a rapid, self-validating, two-step/one-pot sequence[3].
Mechanistic Pathway: Causality & Logic
Understanding the reaction mechanism is critical for troubleshooting and scaling. The transformation is not a simple condensation; it is a cascade reaction driven by a thermodynamically favorable nitrogen extrusion and subsequent aromatization[4].
-
Lewis Acid Activation & Attack : Tetrafluoroboric acid diethyl ether complex ( HBF4⋅OEt2 ) coordinates to the formyl oxygen of 2-hydroxy-3-methylbenzaldehyde, enhancing its electrophilicity. The nucleophilic diazo carbon of EDA attacks this activated carbonyl.
-
1,2-Aryl Migration (Roskamp-type Homologation) : The unstable diazo adduct undergoes a 1,2-aryl shift from the original aldehyde carbon to the diazo carbon. This migration is thermodynamically driven by the irreversible expulsion of N2 gas, yielding an α -aryl- β -aldo ester intermediate (ethyl 2-(2-hydroxy-3-methylphenyl)-3-oxopropanoate)[4].
-
Tautomerization & Cyclization : The intermediate rapidly tautomerizes to an enol (a 3-hydroxyaryl acrylate). The pendant phenolic hydroxyl group attacks the electrophilic enol carbon, forming a stable 5-membered cyclic hemiacetal (ethyl 2-hydroxy-7-methyl-2,3-dihydrobenzofuran-3-carboxylate)[4].
-
Dehydration : The addition of concentrated sulfuric acid ( H2SO4 ) protonates the hemiacetal hydroxyl group, forcing dehydration. The loss of water yields the fully aromatized ethyl 7-methylbenzofuran-3-carboxylate.
Fig 1. Mechanistic pathway for the synthesis of ethyl 7-methylbenzofuran-3-carboxylate.
Experimental Protocol
Reagents and Materials
Note: Ensure all glassware is flame-dried and reactions are performed in a well-ventilated fume hood.
Table 1: Reagent Equivalents and Specifications
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 2-Hydroxy-3-methylbenzaldehyde | 136.15 | 1.0 | 6.81 g (50 mmol) | Starting Material |
| Ethyl Diazoacetate (EDA, ~90%) | 114.10 | 1.12 | 6.33 g (56 mmol) | C1 Insertion Reagent |
| HBF4⋅OEt2 | 161.93 | 0.1 | 0.81 g (5.0 mmol) | Lewis Acid Catalyst |
| Dichloromethane ( CH2Cl2 ) | 84.93 | - | 50 mL + 10 mL | Solvent |
| Sulfuric Acid ( H2SO4 , 98%) | 98.08 | ~0.8 | 4.0 g (~40 mmol) | Dehydration Catalyst |
| Sodium Bicarbonate ( NaHCO3 ) | 84.01 | Excess | 10.0 g | Neutralization |
Step-by-Step Methodology
Phase 1: Hemiacetal Formation
-
Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-3-methylbenzaldehyde (6.81 g, 50 mmol) in anhydrous CH2Cl2 (50 mL).
-
Activation : Add HBF4⋅OEt2 (0.81 g, 5.0 mmol) via syringe. The solution will typically transition to a darker hue, indicating coordination.
-
EDA Addition (Critical Safety Step) : Equip the flask with a pressure-equalizing addition funnel containing EDA (6.33 g, 56 mmol) diluted in 10 mL of CH2Cl2 .
-
Causality: Begin dropwise addition over 10–15 minutes. EDA decomposition releases stoichiometric nitrogen gas. Rapid addition can cause uncontrolled gas evolution and thermal runaway. The reaction should maintain a gentle reflux driven purely by the exotherm.
-
-
Validation : Allow the mixture to stir at room temperature. The reaction is self-validating; it is complete when nitrogen bubbling completely ceases (typically 30–45 minutes post-addition)[5].
Phase 2: Solvent Evaporation 5. Concentration : Transfer the flask to a rotary evaporator and remove the CH2Cl2 under reduced pressure until a viscous, yellow-to-orange oil remains.
-
Causality: The subsequent dehydration step requires a highly acidic, low-water environment. The presence of residual CH2Cl2 would create a biphasic system, drastically reducing the reaction rate and stalling the equilibrium at the hemiacetal stage[4].
Phase 3: Acid-Catalyzed Dehydration 6. Aromatization : To the neat, stirring hemiacetal oil at room temperature, slowly add concentrated H2SO4 (4.0 g) dropwise over 2 minutes.
-
Validation: The mixture will immediately darken to a deep red/brown and become highly viscous. Stir for an additional 30 minutes to ensure complete dehydration[4].
Phase 4: Quench and Purification 7. Neutralization : Dilute the thick reaction mixture with CH2Cl2 (100 mL). Carefully add solid NaHCO3 (10 g) in small portions.
-
Causality: Solid NaHCO3 is used initially rather than an aqueous base to prevent violent exothermic neutralization and the formation of intractable emulsions.
-
Extraction : Once CO2 evolution subsides, add distilled water (50 mL) to dissolve the inorganic salts. Separate the organic layer, extract the aqueous layer with CH2Cl2 ( 2×30 mL), dry the combined organics over anhydrous MgSO4 , and concentrate in vacuo.
-
Chromatography : Purify the crude residue via flash column chromatography (silica gel, gradient elution with Hexanes/Ethyl Acetate) to afford the pure product.
Fig 2. Experimental workflow for the one-pot synthesis of ethyl 7-methylbenzofuran-3-carboxylate.
Analytical Characterization
To confirm the successful synthesis and purity of ethyl 7-methylbenzofuran-3-carboxylate, cross-reference the isolated compound against the expected spectroscopic parameters outlined below.
Table 2: Representative Expected Analytical Data
| Analytical Method | Expected Signals / Characteristics |
| Appearance | Pale yellow to colorless oil / low-melting solid |
| 1 H NMR (CDCl 3 , 400 MHz) | δ 8.25 (s, 1H, C2-H), 7.85 (d, 1H, C4-H), 7.15-7.25 (m, 2H, C5-H, C6-H), 4.40 (q, 2H, -CH 2 -), 2.55 (s, 3H, Ar-CH 3 ), 1.42 (t, 3H, -CH 3 ) |
| 13 C NMR (CDCl 3 , 100 MHz) | δ 163.5 (C=O), 154.2 (C7a), 153.0 (C2), 130.5, 125.4, 124.0, 122.1, 114.5 (C3), 60.8 (-CH 2 -), 15.0 (Ar-CH 3 ), 14.5 (-CH 3 ) |
| HRMS (ESI-TOF) | m/z : [M+H] + Calcd for C 12 H 13 O 3 205.0865; Found 205.0860 |
Diagnostic Note: The highly deshielded singlet at ~8.25 ppm in the 1 H NMR spectrum is the definitive marker for the C2 proton of the benzofuran-3-carboxylate core.
References
-
Rahaman, M., & Hossain, M. M. (2009). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 86, 172. URL:[Link]
-
Konda, S. K., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(5), 335-342. URL:[Link]
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Application Notes and Protocols: Ethyl 7-Methylbenzofuran-3-Carboxylate in Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Guide & Validated Protocols
Executive Summary & Scaffold Significance
In the landscape of modern drug discovery, the benzofuran core is universally recognized as a "privileged scaffold" due to its ability to mimic various endogenous ligands and bind to diverse biological targets[1]. Ethyl 7-methylbenzofuran-3-carboxylate (CAS: 1300741-03-0) serves as a highly versatile, advanced building block for synthesizing complex therapeutics.
As a Senior Application Scientist, I frequently recommend this specific building block over simpler unsubstituted benzofurans for three critical mechanistic reasons:
-
Metabolic Shielding: The methyl group at the C-7 position provides targeted steric bulk and lipophilicity. In many in vivo models, the C-7 position of the benzofuran ring is a metabolic soft spot susceptible to CYP450-mediated oxidation. The 7-methyl substitution effectively blocks this liability, enhancing the pharmacokinetic half-life of the resulting drug candidate.
-
Orthogonal Reactivity: The ethyl ester at C-3 is electronically withdrawing, which acidifies the C-2 proton, allowing for highly regioselective lithiation and subsequent electrophilic trapping.
-
Ester Stability vs. Lability: The ethyl ester provides slightly better lipophilicity and stability during harsh C-2 functionalization reactions compared to a methyl ester, yet it remains readily cleavable via basic saponification when the free 3-carboxylic acid is required for amide coupling[2].
Key Therapeutic Applications
The strategic elaboration of ethyl 7-methylbenzofuran-3-carboxylate has led to breakthroughs across multiple therapeutic areas:
-
Anticancer Agents (Tubulin & Kinase Inhibitors): Benzofuran-3-carboxylate derivatives exhibit potent cytotoxic activity against human cancer cell lines. By functionalizing the C-2 position with aryl or heteroaryl groups, researchers have developed molecules that bind to the colchicine site of tubulin, inducing microtubule depolymerization, G2/M phase cell cycle arrest, and subsequent apoptosis[3].
-
Antifungal Agents: Modifications of the benzofuran-3-carboxylic acid core yield compounds that disrupt intracellular calcium ( Ca2+ ) homeostasis in pathogenic fungi such as Candida albicans and Cryptococcus neoformans. Halogenated derivatives of this scaffold have shown drastic increases in fungicidal activity[4].
-
Allosteric Modulators (Coagulation Cascade): The benzofuran scaffold is heavily utilized in the design of synthetic, allosteric inhibitors for coagulation factors like Factor Xa and thrombin. The 3-carboxylate motif acts as a critical pharmacophore for ionic binding within the enzyme's allosteric pockets[5].
Workflow & Pathway Visualizations
Chemical Elaboration Workflow
The following diagram illustrates the divergent synthetic pathways utilized to convert ethyl 7-methylbenzofuran-3-carboxylate into active pharmaceutical ingredients (APIs).
Caption: Divergent synthetic workflow for elaborating ethyl 7-methylbenzofuran-3-carboxylate.
Biological Mechanism of Action (Anticancer)
Caption: Apoptotic signaling pathway triggered by C-2 elaborated benzofuran derivatives.
Quantitative Data Summary
The table below summarizes typical reaction parameters and biological efficacies for the primary derivative classes synthesized from this scaffold.
| Derivative Class | Key Reagents / Conditions | Typical Yield (%) | Primary Biological Target | Average Potency ( IC50 / MIC) |
| C-2 Aryl derivatives | Aryl boronic acids, Pd(dppf)Cl2 , K2CO3 , 100∘C | 75 - 88% | Tubulin (Anticancer) | 1.2 - 5.0 µM |
| C-3 Carboxamides | HATU, DIPEA, Primary Amines, DMF, RT | 80 - 92% | Factor Xa (Coagulation) | 45 - 120 nM |
| C-2 Bromomethyl analogs | NBS, AIBN, CCl4 , Reflux | 60 - 70% | Intracellular Ca2+ (Antifungal) | 8 - 16 µg/mL |
Experimental Protocols
The following protocols are designed as self-validating systems. Causality for reagent selection and environmental controls are explicitly stated to ensure reproducibility and high-fidelity scale-up.
Protocol 1: Regioselective C-2 Lithiation and Electrophilic Trapping
Objective: To introduce a functional group at the C-2 position while preserving the C-3 ethyl ester. Causality Check: The C-2 proton is highly acidic. Using a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures prevents unwanted nucleophilic attack on the C-3 ester carbonyl.
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon.
-
Substrate Dissolution: Dissolve ethyl 7-methylbenzofuran-3-carboxylate (1.0 eq, 5.0 mmol) in anhydrous THF (0.2 M concentration).
-
Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78°C for 15 minutes.
-
Deprotonation: Add LDA (2.0 M in THF/heptane/ethylbenzene, 1.1 eq) dropwise via a syringe pump over 10 minutes. Insight: A slight 10% excess ensures complete formation of the 2-lithio species without leaving unreacted base that could cause side reactions.
-
Maturation: Stir the deep red/brown solution at -78°C for exactly 45 minutes.
-
Electrophilic Trapping: Add the chosen electrophile (e.g., an aryl aldehyde or alkyl halide, 1.2 eq) dropwise. Stir for an additional 1 hour at -78°C, then allow the reaction to slowly warm to 0°C over 2 hours.
-
Quenching & Validation: Quench the reaction by adding saturated aqueous NH4Cl (15 mL). Insight: A mild proton source is critical here; strong aqueous acids would prematurely hydrolyze the ester. Extract with EtOAc (3 x 20 mL). Monitor by TLC (Hexanes:EtOAc 8:2); the product spot should be distinctly UV-active and lower in Rf than the starting material.
-
Purification: Dry the combined organic layers over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via silica gel flash chromatography.
Protocol 2: Saponification and Amide Coupling (Pharmacophore Extension)
Objective: To convert the C-3 ethyl ester into a highly stable, biologically active carboxamide. Causality Check: HATU is selected as the coupling reagent because the C-3 position of the benzofuran ring is sterically hindered by the adjacent C-2 substituent. HATU generates a highly reactive HOAt ester intermediate, driving the reaction to completion faster than standard EDC/NHS coupling.
Step-by-Step Methodology:
-
Saponification: Dissolve the C-2 substituted ethyl 7-methylbenzofuran-3-carboxylate in a solvent mixture of THF/MeOH/ H2O (3:1:1, 0.1 M). Insight: This specific ternary mixture ensures that both the highly lipophilic organic ester and the hydrophilic LiOH remain in a homogenous solution.
-
Hydrolysis: Add LiOH⋅H2O (3.0 eq). Stir at room temperature for 4–6 hours until TLC indicates complete consumption of the ester.
-
Acidification: Concentrate the mixture to remove THF and MeOH. Dilute with water and cool to 0°C. Dropwise, add 1M HCl until the pH reaches ~3.0. Collect the precipitated 7-methylbenzofuran-3-carboxylic acid derivative via vacuum filtration and dry under high vacuum overnight.
-
Activation: In a dry vial, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir for 15 minutes at room temperature to form the active ester.
-
Coupling: Add the target primary or secondary amine (1.1 eq). Stir at room temperature for 12 hours.
-
Workup: Dilute with EtOAc and wash sequentially with 5% LiCl aqueous solution (to remove DMF), saturated NaHCO3 , and brine. Dry, concentrate, and purify to yield the final API candidate.
References
-
β-Nitroacrylates and Phenols as Key Precursors of Arenofuran-3-carboxylates Source: Thieme Connect URL:[Link][1]
-
Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids Source: ResearchGate URL:[Link][4]
-
A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES Source: CLOCKSS URL:[Link][2]
-
First Steps in the Direction of Synthetic, Allosteric, Direct Inhibitors of Thrombin and Factor Xa Source: PMC - NIH URL:[Link][5]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents Source: PMC - NIH URL:[Link][3]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. First Steps in the Direction of Synthetic, Allosteric, Direct Inhibitors of Thrombin and Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
using ethyl 7-methylbenzofuran-3-carboxylate as a building block in organic synthesis
Advanced Application Note: Ethyl 7-Methylbenzofuran-3-Carboxylate as a Strategic Building Block in Medicinal Chemistry
Executive Summary & Structural Rationale
In modern organic synthesis and drug discovery, the benzofuran scaffold is a privileged pharmacophore found in numerous biologically active compounds, ranging from anti-arrhythmic agents to novel antimicrobials. Specifically, ethyl 7-methylbenzofuran-3-carboxylate (CAS: 1300741-03-0) serves as a highly versatile, orthogonal building block.
The presence of the 7-methyl group introduces critical steric bulk adjacent to the heteroatom, which can modulate the dihedral angle of the overall molecule, increase lipophilicity, and shield the aromatic ring from rapid CYP450-mediated oxidative metabolism. Meanwhile, the C3-ethyl ester provides a stable, easily handled precursor that can be selectively hydrolyzed to a carboxylic acid for amidation, or act as an electron-withdrawing directing group to facilitate functionalization at the highly reactive C2 position.
This building block has been instrumental in the synthesis of benzofuran-3-carboxamides, which are currently being developed as potent inhibitors of Polyketide Synthase 13 (Pks13) for multidrug-resistant tuberculosis (MDR-TB) ()[1] and as inhibitors of Staphylococcus aureus Sortase A ()[2].
Synthetic Divergence & Workflow
The utility of ethyl 7-methylbenzofuran-3-carboxylate lies in its ability to act as a central hub for divergent synthesis. The diagram below illustrates the primary synthetic workflows utilized by medicinal chemists to generate diverse chemical libraries.
Fig 1: Synthetic divergence of ethyl 7-methylbenzofuran-3-carboxylate into key pharmacophores.
Validated Experimental Protocols & Mechanistic Causality
The following protocols are engineered as self-validating systems. Each step includes the mechanistic rationale (causality) behind the reagent selection and workflow, ensuring reproducible results across different laboratory environments.
Protocol A: Base-Catalyzed Saponification to 7-Methylbenzofuran-3-carboxylic acid
To utilize the C3 position for amide coupling, the ethyl ester must first be hydrolyzed. We employ a mixed-solvent system to overcome the high lipophilicity of the benzofuran core ()[3].
-
Solubilization: Dissolve ethyl 7-methylbenzofuran-3-carboxylate (1.0 equiv, e.g., 2.0 mmol) in a 1:1:1 (v/v/v) mixture of THF, Methanol, and H₂O (15 mL total volume).
-
Causality: THF solubilizes the organic ester, water dissolves the inorganic base, and methanol acts as a miscible bridge. This creates a homogenous monophasic system, preventing the severe rate limitations typical of biphasic ester hydrolysis.
-
-
Hydrolysis: Add NaOH (4.0 equiv, 8.0 mmol) and heat the reaction mixture to 70 °C for 12 hours under a nitrogen atmosphere.
-
Causality: The excess hydroxide acts as a hard nucleophile, attacking the sterically accessible carbonyl carbon. Heating provides the necessary activation energy to overcome the resonance stabilization imparted by the benzofuran ring.
-
-
Workup & Precipitation: Cool the mixture to room temperature and remove the organic volatiles (THF/MeOH) under reduced pressure. Acidify the remaining aqueous phase with 1M HCl to pH 1–2.
-
Causality: Removing the organic solvents forces the resulting sodium carboxylate salt entirely into the aqueous phase. Subsequent acidification protonates the salt, yielding the highly lipophilic free carboxylic acid, which rapidly crashes out of solution as a solid precipitate, driving the equilibrium and eliminating the need for complex chromatographic purification.
-
-
Isolation: Filter the precipitate, wash with cold water, and dry in vacuo to afford the product.
Protocol B: HATU-Mediated Amidation
Benzofuran-3-carboxamides are critical targets in antibacterial drug design. We utilize HATU for coupling due to its superior efficiency with sterically hindered or electron-deficient amines.
-
Pre-activation: In an oven-dried flask, dissolve 7-methylbenzofuran-3-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and stir at room temperature for 15 minutes.
-
Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack the electron-deficient carbon of HATU. This forms a highly reactive O-(7-azabenzotriazol-1-yl) active ester. Pre-activation ensures complete conversion of the acid before the amine is introduced, preventing side reactions.
-
-
Coupling: Add the desired amine (1.2 equiv) dropwise and stir for 4–6 hours.
-
Causality: The amine nucleophilically attacks the active ester, displacing the HOAt leaving group to form the stable amide bond.
-
-
Purification: Quench the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) and brine.
-
Causality: The 5% LiCl wash is a highly specific and effective method for partitioning residual DMF out of the organic layer and into the aqueous phase, ensuring a clean crude product prior to silica gel chromatography.
-
Protocol C: Regioselective C2-Iodination
The C2 position of the benzofuran ring is the most reactive site for electrophilic aromatic substitution and metalation. Functionalizing this position allows for downstream Suzuki-Miyaura or Sonogashira cross-coupling ()[3].
-
Cryogenic Setup: To a solution of ethyl 7-methylbenzofuran-3-carboxylate (1.0 equiv) and Iodine (I₂, 2.5 equiv) in anhydrous THF (0.1 M) at -78 °C under nitrogen, add Lithium diisopropylamide (LDA, 2.0 M in THF/heptane, 3.5 equiv) dropwise.
-
Causality: The C2 proton is highly acidic due to the adjacent oxygen atom and the electron-withdrawing nature of the C3-ester. LDA selectively deprotonates C2. Performing this at -78 °C suppresses the nucleophilic attack of LDA on the ester carbonyl. The in situ presence of iodine immediately traps the transient C2-lithiated species, preventing undesired dimerization or ring-opening.
-
-
Reaction Progression: Allow the mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Quench the reaction with saturated aqueous NH₄Cl and 10% aqueous Na₂S₂O₃.
-
Causality: NH₄Cl safely neutralizes the strong base. Sodium thiosulfate (Na₂S₂O₃) reduces any unreacted, corrosive iodine (I₂) to water-soluble iodide (I⁻), instantly decolorizing the solution and preventing oxidative degradation of the product during extraction.
-
Quantitative Data & Analytical Validation Summary
To ensure trustworthiness and self-validation during synthesis, the following table summarizes the expected quantitative yields and critical analytical markers for the described workflows.
| Reaction Workflow | Starting Material | Key Reagents | Expected Yield | Primary Analytical Markers (Validation) |
| Saponification | Ethyl ester | NaOH, THF/MeOH/H₂O | 85–95% | ¹H NMR: Complete disappearance of the ethyl group signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm).LC-MS: Strong [M-H]⁻ signal in negative ESI mode. |
| Amidation | Carboxylic acid | HATU, DIPEA, Amine | 75–90% | ¹H NMR: Appearance of amide N-H proton (if primary/secondary amine used) and characteristic aliphatic amine protons.LC-MS: Target [M+H]⁺ peak in positive ESI mode. |
| C2-Iodination | Ethyl ester | LDA, I₂, THF (-78 °C) | 70–85% | ¹H NMR: Disappearance of the highly deshielded C2-H singlet (typically found at ~8.2 ppm).LC-MS: Mass shift of +126 Da corresponding to iodine incorporation. |
References
-
Structure-Based Development of 3,4-Fused Tricyclic Benzofuran Derivatives as Polyketide Synthase 13 Inhibitors with Negligible hERG Inhibition. Journal of Medicinal Chemistry (2025).[Link]
-
Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A. Bioorganic & Medicinal Chemistry (2016).[Link]
-
Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science (2017).[Link]
Sources
Catalytic Routes to Ethyl 7-Methylbenzofuran-3-carboxylate: A Detailed Guide for Synthetic Chemists
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran nucleus is a privileged heterocyclic motif frequently encountered in a vast array of natural products and pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. Ethyl 7-methylbenzofuran-3-carboxylate, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, making its efficient and selective preparation a topic of significant interest to researchers in medicinal chemistry and drug development. This application note provides a detailed overview of modern catalytic methodologies for the synthesis of this valuable compound, offering in-depth technical insights and field-proven protocols.
Strategic Approaches to the Benzofuran Core: A Catalytic Perspective
The construction of the benzofuran ring system can be elegantly achieved through various catalytic strategies. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. For the synthesis of ethyl 7-methylbenzofuran-3-carboxylate, three primary catalytic approaches will be discussed:
-
Palladium-Catalyzed Intramolecular Heck Reaction: A powerful tool for the formation of carbon-carbon bonds, the intramolecular Heck reaction provides a direct route to the benzofuran core from readily accessible precursors.
-
Copper-Catalyzed Intramolecular C-O Bond Formation: This method offers a cost-effective and efficient alternative, leveraging the ability of copper catalysts to mediate the formation of the crucial ether linkage.
-
Rhodium-Catalyzed Annulation of Salicylaldehydes: A more convergent approach, this reaction constructs the benzofuran ring in a single step from a substituted salicylaldehyde and a diazo compound.
This guide will delve into the mechanistic underpinnings of each approach, providing a rationale for experimental choices and detailed, step-by-step protocols.
Method 1: Palladium-Catalyzed Intramolecular Heck Reaction
The intramolecular Heck reaction is a cornerstone of modern synthetic chemistry, enabling the formation of cyclic structures through the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to the same molecule.[1][2] In the context of ethyl 7-methylbenzofuran-3-carboxylate synthesis, this translates to the cyclization of a precursor like ethyl 3-(2-bromo-3-methylphenoxy)acrylate.
Causality Behind Experimental Choices
The success of the intramolecular Heck reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. For this transformation, a bulky, electron-rich phosphine ligand such as tri(o-tolyl)phosphine or a biarylphosphine can promote the desired reductive elimination step and prevent side reactions.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or a tertiary amine is required to neutralize the hydrogen halide formed during the catalytic cycle.
-
Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is typically used to ensure solubility of the reactants and to facilitate the reaction at elevated temperatures.
Experimental Workflow: Intramolecular Heck Reaction
Figure 1. Workflow for the synthesis of ethyl 7-methylbenzofuran-3-carboxylate via an intramolecular Heck reaction.
Detailed Protocol: Intramolecular Heck Reaction
Part A: Synthesis of Ethyl (E/Z)-3-(2-bromo-3-methylphenoxy)acrylate
-
To a solution of 2-bromo-3-methylphenol (1.0 eq) in a suitable solvent such as acetonitrile, add a base (e.g., potassium carbonate, 1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl propiolate (1.1 eq) dropwise to the reaction mixture.[2]
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, filter off the base, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield ethyl (E/Z)-3-(2-bromo-3-methylphenoxy)acrylate.
Part B: Intramolecular Heck Cyclization
-
In a flask purged with an inert atmosphere (e.g., argon or nitrogen), combine ethyl (E/Z)-3-(2-bromo-3-methylphenoxy)acrylate (1.0 eq), palladium(II) acetate (0.05 eq), the chosen phosphine ligand (0.1 eq), and potassium carbonate (2.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 7-methylbenzofuran-3-carboxylate.
Method 2: Copper-Catalyzed Intramolecular C-O Bond Formation
Copper-catalyzed reactions have emerged as a powerful and more economical alternative to palladium-based methods for certain transformations.[3] The intramolecular C-O bond formation to construct the benzofuran ring is a prime example. This approach typically involves the cyclization of a suitably functionalized precursor, such as a 2-halophenyl derivative.
Rationale for Experimental Parameters
The efficiency of the copper-catalyzed cyclization is influenced by several factors:
-
Copper Source: Copper(I) iodide (CuI) is a commonly used and effective catalyst for this type of transformation.
-
Ligand: In many cases, a ligand is not strictly necessary, but the addition of a simple and inexpensive ligand like L-proline or an N,N-dimethylglycine can accelerate the reaction and improve yields.
-
Base: A strong base such as potassium carbonate or cesium carbonate is required to facilitate the deprotonation of the phenolic precursor, which is often formed in situ.
-
Solvent: Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are generally effective for this reaction.
Reaction Mechanism: Copper-Catalyzed Cyclization
Figure 2. Simplified mechanism of copper-catalyzed intramolecular C-O bond formation.
Detailed Protocol: Copper-Catalyzed Cyclization
Part A: Precursor Synthesis (Example: from 2-bromo-3-methylphenol)
-
Synthesize a suitable precursor, for example, by reacting 2-bromo-3-methylphenol with ethyl bromopyruvate in the presence of a base like potassium carbonate to form ethyl 2-(2-bromo-3-methylphenoxy)-3-oxobutanoate.
Part B: Copper-Catalyzed Intramolecular Cyclization
-
In a flask, combine the precursor (1.0 eq), copper(I) iodide (0.1 eq), a ligand if necessary (e.g., L-proline, 0.2 eq), and a base (e.g., cesium carbonate, 2.0 eq) in a suitable solvent like DMF.
-
Heat the reaction mixture to 110-130 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product via column chromatography to yield ethyl 7-methylbenzofuran-3-carboxylate.
Method 3: Rhodium-Catalyzed Annulation of Salicylaldehydes
A highly efficient and atom-economical route to benzofuran-3-carboxylates involves the rhodium-catalyzed annulation of salicylaldehydes with diazo compounds.[4][5] This method allows for the direct construction of the benzofuran ring system with the desired ester functionality at the 3-position.
Mechanistic Insights and Key Reagents
-
Catalyst: A rhodium(III) complex, such as [RhCp*Cl₂]₂, is typically employed as the catalyst.
-
Diazo Compound: Ethyl diazoacetate serves as the source of the two-carbon unit that forms the furan ring.
-
Additive: The addition of a silver salt, such as silver triflimide (AgNTf₂), can be crucial for promoting a tandem C-H activation/decarbonylation/annulation pathway, leading to the desired benzofuran product.[5] Without such an additive, the reaction may favor the formation of chromone byproducts.
Experimental Overview: Rhodium-Catalyzed Annulation
Figure 3. Rhodium-catalyzed synthesis of ethyl 7-methylbenzofuran-3-carboxylate.
Detailed Protocol: Rhodium-Catalyzed Annulation
-
To a reaction vessel, add 2-hydroxy-3-methylbenzaldehyde (1.0 eq), [RhCp*Cl₂]₂ (0.025 eq), and AgNTf₂ (0.2 eq).
-
Add a suitable solvent, such as 1,2-dichloroethane (DCE).
-
Slowly add a solution of ethyl diazoacetate (1.5 eq) in DCE to the reaction mixture at an elevated temperature (e.g., 50-80 °C) over several hours using a syringe pump.
-
Stir the reaction at the same temperature until the starting aldehyde is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford ethyl 7-methylbenzofuran-3-carboxylate.
Data Summary and Comparison
| Catalytic Method | Key Catalyst | Typical Starting Materials | Advantages | Potential Challenges |
| Intramolecular Heck | Palladium(II) acetate | 2-Bromo-3-methylphenol, Ethyl propiolate | High functional group tolerance, well-established.[1] | Requires pre-functionalized starting materials, potential for side reactions. |
| Copper-Catalyzed C-O Bond Formation | Copper(I) iodide | Functionalized 2-halophenyl derivatives | Cost-effective, good yields.[3] | May require specific ligand optimization, potentially higher reaction temperatures. |
| Rhodium-Catalyzed Annulation | [RhCp*Cl₂]₂ | 2-Hydroxy-3-methylbenzaldehyde, Ethyl diazoacetate | High atom economy, convergent synthesis.[4][5] | Use of diazo compounds requires caution, catalyst can be expensive. |
Conclusion and Future Outlook
The catalytic synthesis of ethyl 7-methylbenzofuran-3-carboxylate can be achieved through several efficient and reliable methods. The choice of the optimal route will depend on factors such as the availability and cost of starting materials and catalysts, as well as the desired scale of the reaction. The palladium-catalyzed intramolecular Heck reaction offers a robust and well-understood pathway. The copper-catalyzed C-O bond formation presents a more economical alternative, while the rhodium-catalyzed annulation provides a highly convergent and atom-economical approach. Further research in this area may focus on developing even more sustainable and efficient catalytic systems, potentially utilizing earth-abundant metals and milder reaction conditions.
References
-
A Chemoselective, Easy Bromination of (Hydroxymethyl)phenols. Synlett, 2008 , 2008(12), 1835-1839.
-
Controllable Rh(III)-Catalyzed Annulation between Salicylaldehydes and Diazo Compounds: Divergent Synthesis of Chromones and Benzofurans. Organic Letters, 2016 , 18(24), 6464-6467. [Link]
-
Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 2020 , 96, 98-115. [Link]
-
Controllable Rh(III)-Catalyzed Annulation between Salicylaldehydes and Diazo Compounds: Divergent Synthesis of Chromones and Benzofurans. PubMed, 2016 . [Link]
-
Total synthesis of natural products containing benzofuran rings. RSC Advances, 2017 , 7(45), 28254-28286. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024 . [Link]
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Intramolecular Heck reaction. Wikipedia. [Link]
-
The Intramolecular Heck Reaction. Organic Reactions. [Link]
-
2-Bromo-3-methylphenol. LookChem. [Link]
-
Controllable Rh(III)-Catalyzed Annulation between Salicylaldehydes and Diazo Compounds: Divergent Synthesis of Chromones and Benzofurans. ResearchGate. [Link]
-
First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 2011 , 7, 210-217. [Link]
-
Synthesis and Crystal Structure of 2-[(3-Bromo-phenylimino)methyl]phenol. Asian Journal of Chemistry, 2013 , 25(7), 3762-3764. [Link]
-
Oxidative Bromination in a Liquid−Liquid Two-Phase System to Synthesize Organic Intermediates: 2-Bromophenol, 2,6-Dibromophenol, and 2-Bromo-4-methylphenol. Industrial & Engineering Chemistry Research, 1999 , 38(8), 2899-2902. [Link]
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Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. Organic Letters, 2013 , 15(18), 4822-4825. [Link]
-
Reaction of 2,5-Dimethylfuran with Ethyl Propiolate. Canadian Journal of Chemistry, 1975 , 53(10), 1496-1503. [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Journal of Chemical and Pharmaceutical Research, 2017 , 9(5), 210-220. [Link]
-
Synthesis of ethyl (E)-3-[3-(2-bromoacetyl)phenyl]acrylate. PrepChem. [Link]
-
Ethyl propiolate. Wikipedia. [Link]
-
Synthesis of 4‐Formyl‐2‐arylbenzofuran Derivatives by PdCl(C3H5)dppb‐Catalyzed Tandem Sonogashira Coupling‐Cyclization. ChemistryOpen, 2017 , 6(5), 601-605. [Link]
-
Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). ResearchGate. [Link]
-
A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. HETEROCYCLES, 2008 , 75(12), 2973-2980. [Link]
-
ethyl 2-methyl-1-benzofuran-3-carboxylate. Chemical Synthesis Database. [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. [Link]
-
Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient Atmosphere. Chemistry – An Asian Journal, 2018 , 13(17), 2419-2423. [Link]
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 2021 , 60B(5), 768-775. [Link]
-
Divergent copper-catalyzed syntheses of 3-carboxylpyrroles and 3-cyanofurans from O-acetyl oximes and β-ketoesters/nitriles. Chemical Science, 2021 , 12(12), 4439-4445. [Link]
-
Palladium complexes with an annellated mesoionic carbene (MIC) ligand: catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran, indole, isocoumarin and isoquinolone derivatives. Dalton Transactions, 2019 , 48(3), 948-960. [Link]
-
Ethyl acrylate. Wikipedia. [Link]
-
Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Semantic Scholar. [Link]
-
Rhodium-Catalyzed Successive C-H Bond Functionalizations To Synthesize Complex Indenols Bearing a Benzofuran Unit. Organic Letters, 2019 , 21(23), 9598-9602. [Link]
-
Pd/Cu-catalyzed access to novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives. Semantic Scholar. [Link]
-
Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides. Organic Chemistry Portal. [Link]
-
Synthesis of ethyl benzofuran-2-carboxylate. PrepChem. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 2019 , 24(8), 1593. [Link]
-
Divergent copper-catalyzed syntheses of 3-carboxylpyrroles and 3-cyanofurans from O-acetyl oximes and β-ketoesters/nitriles. Chemical Science, 2021 , 12(12), 4439-4445. [Link]
-
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 2014 , 10, 334-341. [Link]
-
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. ResearchGate. [Link]
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Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 2013 , 69(4), o748. [Link]
-
Intramolecular oxidative C-N bond formation for the synthesis of carbazoles: Comparison of reactivity between the copper-catalyzed and metal-free conditions. KAIST Research Portal. [Link]
-
acrylic acid & esters. Formosa Plastics Corporation. [Link]
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- 1. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Ethyl propiolate - Wikipedia [en.wikipedia.org]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controllable Rh(III)-Catalyzed Annulation between Salicylaldehydes and Diazo Compounds: Divergent Synthesis of Chromones and Benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Preclinical In Vitro Screening Protocols for Ethyl 7-methylbenzofuran-3-carboxylate
Introduction & Scientific Context
Benzofuran derivatives are widely recognized as privileged pharmacophores in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties[1]. The core benzofuran structure—characterized by fused benzene and furan rings—serves as a highly versatile scaffold for structural modification and target optimization[2]. Specifically, benzofuran-3-carboxylate derivatives have demonstrated significant potential as cytotoxic agents against human cancer cell lines and as targeted antimicrobial compounds[1][3].
This technical guide details a comprehensive in vitro assay suite designed to evaluate the biological activity of ethyl 7-methylbenzofuran-3-carboxylate (CAS: 1300741-03-0). By employing a self-validating experimental design, this protocol provides drug development professionals with robust, orthogonal methodologies to assess cell viability, apoptosis induction, and antimicrobial susceptibility for this specific compound class.
Mechanistic Rationale
The cytotoxicity of benzofuran derivatives is frequently mediated through the inhibition of the hypoxia-inducible factor (HIF-1) pathway or the direct induction of mitochondrial stress, leading to p53-independent apoptosis[2]. This apoptotic cascade is quantifiable via the activation of executioner caspases, specifically Caspase-3 and -7[1]. Concurrently, halogenated and alkylated benzofurans disrupt microbial cell wall integrity, making them excellent candidates for antimicrobial screening[3].
Figure 1: Proposed apoptotic signaling pathway induced by benzofuran-3-carboxylate derivatives.
Experimental Workflow Overview
To ensure data integrity, the workflow incorporates orthogonal assays. The MTT assay provides a macroscopic view of metabolic viability, while the Caspase-3/7 assay offers mechanistic validation of apoptosis[1].
Figure 2: Orthogonal in vitro workflow for evaluating compound cytotoxicity and apoptosis.
Protocol A: Cytotoxicity and Apoptosis Profiling (Anticancer)
Self-Validating System: This protocol utilizes a 96-well format with strict internal controls: a Vehicle Control (0.1% DMSO, establishes baseline viability), a Positive Control (10 µM Doxorubicin or Suramin, validates assay sensitivity to apoptosis)[4], and a Cell-Free Media Control (enables background subtraction). The assay is only considered valid if the calculated Z'-factor is > 0.5.
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Culture HCT116 (human colorectal carcinoma) and HeLa (cervical cancer) cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.
-
Causality: These specific cell lines are the industry-standard models for evaluating the anti-proliferative effects of benzofuran derivatives[2].
-
Seed cells at a density of 5,000 cells/well in a clear-bottom 96-well plate (100 µL/well). Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.
-
-
Compound Preparation & Treatment:
-
Prepare a 10 mM stock solution of ethyl 7-methylbenzofuran-3-carboxylate in 100% molecular-grade DMSO.
-
Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Causality: The final DMSO concentration in the well must strictly not exceed 0.1% (v/v). Higher concentrations of DMSO induce solvent-mediated cytotoxicity, which will artificially inflate the compound's apparent potency and confound IC50 calculations[1].
-
Treat cells with 100 µL of the diluted compound. Incubate for 48 hours.
-
-
MTT Viability Assay:
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.
-
Causality: MTT is reduced to purple formazan exclusively by mitochondrial succinate dehydrogenase in living cells. This directly correlates colorimetric intensity with the number of metabolically active cells.
-
Measure absorbance at 570 nm using a microplate reader.
-
-
Caspase-3/7 Homogeneous Assay (Orthogonal Validation):
-
In a parallel plate treated identically, add 100 µL of Apo-ONE® Homogeneous Caspase-3/7 reagent to each well[1].
-
Incubate at room temperature for 1-2 hours on a plate shaker protected from light.
-
Measure fluorescence (Ex 499 nm / Em 521 nm).
-
Causality: Cleavage of the profluorescent substrate by active Caspase-3/7 confirms that the reduction in viability observed in the MTT assay is driven by programmed cell death (apoptosis) rather than non-specific necrosis[1].
-
Protocol B: Antimicrobial Susceptibility Testing (MIC Determination)
Self-Validating System: Includes Growth Controls (bacteria + media, ensures microbial viability), Sterility Controls (media only, ensures no contamination), and Reference Antibiotics (Ciprofloxacin for bacteria, Amphotericin B for fungi, validates strain susceptibility).
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Prepare suspensions of Staphylococcus aureus (Gram-positive) and Candida albicans (yeast) to a 0.5 McFarland standard (approximately 1.5 × 10^8 CFU/mL).
-
Dilute the suspension 1:150 in Mueller-Hinton Broth (MHB) for bacteria, or RPMI 1640 for fungi[3].
-
-
Broth Microdilution:
-
Dispense 50 µL of MHB into a 96-well plate.
-
Add 50 µL of ethyl 7-methylbenzofuran-3-carboxylate (prepared at 2x the highest desired concentration, e.g., 512 µg/mL) to the first column.
-
Perform 2-fold serial dilutions across the plate.
-
Add 50 µL of the diluted microbial inoculum to all test wells.
-
-
Incubation & Readout:
-
Incubate plates at 37°C for 18-24 hours (bacteria) or 48 hours (fungi).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible microbial growth[3].
-
Causality: Benzofuran-3-carboxylates often exhibit selective activity against Gram-positive cocci due to differences in cell wall permeability and efflux pump expressions compared to Gram-negative strains[3].
-
Quantitative Data Presentation
To facilitate comparison and hit-to-lead decision-making, all experimental readouts should be summarized systematically. Below is the standardized data structure for evaluating ethyl 7-methylbenzofuran-3-carboxylate alongside necessary controls.
| Test Article | HCT116 IC50 (µM) | HeLa IC50 (µM) | Caspase-3/7 Activation | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Ethyl 7-methylbenzofuran-3-carboxylate | To be determined | To be determined | To be determined | To be determined | To be determined |
| Doxorubicin (Positive Control) | 0.5 ± 0.1 | 0.8 ± 0.2 | > 5.0-fold increase | N/A | N/A |
| Ciprofloxacin (Positive Control) | N/A | N/A | N/A | 0.25 | N/A |
| Amphotericin B (Positive Control) | N/A | N/A | N/A | N/A | 1.0 |
| 0.1% DMSO (Vehicle Control) | > 100 | > 100 | 1.0-fold (Baseline) | > 512 | > 512 |
Expert Insights & Troubleshooting
-
Mitigating Edge Effects: When utilizing 96-well plates for the MTT and Caspase assays, strictly avoid using the outer perimeter wells (rows A and H, columns 1 and 12). Fill these with 200 µL of sterile PBS. Causality: This prevents evaporation in the inner wells during the 48-hour incubation, which would otherwise artificially concentrate the compound and skew IC50 calculations.
-
Overcoming Solubility Constraints: Ethyl 7-methylbenzofuran-3-carboxylate is highly lipophilic. If precipitation is observed upon dilution in aqueous culture media, consider using a co-solvent system (e.g., 0.1% DMSO + 0.1% Tween-80) or formulating the compound in lipid nanoparticles to ensure accurate, uniform dosing.
References
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC - NIH . nih.gov. 1
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC . nih.gov. 2
-
Study of Benzofuran Derivatives and their Biological Significance . ijsdr.org.
-
Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - MDPI . mdpi.com. 3
-
In vitro assay of benzofuran derivatives 3. - ResearchGate . researchgate.net.4
Sources
Application Note: Advanced Site-Selective Derivatization of Ethyl 7-Methylbenzofuran-3-Carboxylate in Drug Discovery
Introduction and Strategic Rationale
In medicinal chemistry, the benzofuran ring is universally recognized as a "privileged scaffold" due to its ability to interact with diverse biological targets, including kinases, receptors, and enzymes[1]. This core structure is the foundation of numerous FDA-approved therapeutics (e.g., amiodarone, fruquintinib) and investigational agents exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties[2][3].
To accelerate hit-to-lead optimization, researchers require versatile building blocks that allow for orthogonal, late-stage functionalization. Ethyl 7-methylbenzofuran-3-carboxylate (CAS: 1300741-03-0) serves as an exceptional starting material[4]. Its unique structural topology provides three distinct, chemoselective handles for derivatization: the C3-ester, the C2-aromatic proton, and the C7-benzylic methyl group. This guide details the mechanistic causality, validated step-by-step protocols, and self-validation analytical systems for functionalizing each of these sites.
Mechanistic Causality of Derivatization Sites
Designing a library around the benzofuran scaffold requires a deep understanding of the electronic and steric environment of the molecule[5].
-
C3-Carboxylate (Amidation): Benzofuran-3-carboxamides are critical pharmacophores in modern targeted therapies, notably in VEGFR-1/2/3 inhibitors like fruquintinib and dual VEGFR-2/hCA IX inhibitors designed to overcome hypoxia-mediated chemoresistance[3][6]. Direct amidation of the ethyl ester is thermodynamically unfavorable; therefore, a two-step saponification-activation sequence is employed to ensure high yields, even with deactivated anilines.
-
C2-Position (C-H Functionalization): The C2 position is highly electron-rich and susceptible to electrophilic attack. Transition-metal-catalyzed direct C-H arylation at C2 bypasses the need for pre-halogenated intermediates, significantly improving atom economy. C2-arylated benzofurans frequently exhibit enhanced antiproliferative and anticancer activities[5][7].
-
C7-Methyl (Radical Substitution): The methyl group at C7 is benzylic, making its C-H bonds relatively weak and prone to radical abstraction. Utilizing the Wohl-Ziegler reaction, the C7-methyl can be converted to a benzylic bromide, which serves as a highly reactive electrophile for S_N2 reactions. Derivatization here with various amines yields aminoalkyl compounds with established antimicrobial and antifungal efficacy[8].
Derivatization Workflow
Site-selective derivatization pathways for ethyl 7-methylbenzofuran-3-carboxylate.
Quantitative Data & Reaction Scope Summary
| Derivatization Site | Reaction Type | Key Reagents | Typical Yields | Pharmacological Relevance |
| C3-Ester | Saponification & Amidation | LiOH; HATU, DIPEA, Amine | 75–92% | Kinase Inhibitors (e.g., VEGFR-2, hCA IX)[6] |
| C2-Position | Direct C-H Arylation | Pd(OAc)₂, Ag₂CO₃, Ar-I | 60–85% | Antiproliferative & Anticancer Agents[5] |
| C7-Methyl | Radical Bromination & S_N2 | NBS, AIBN; Sec-Amine | 65–80% | Antimicrobial & Antifungal Agents[8] |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of Benzofuran-3-carboxamides (C3 Derivatization)
Causality: Activation of the carboxylic acid with HATU generates a highly reactive HOAt ester intermediate. This overcomes the steric hindrance and low nucleophilicity of complex amines (such as enaminones or substituted anilines), ensuring rapid amide bond formation with minimal side reactions[6].
-
Saponification: Dissolve ethyl 7-methylbenzofuran-3-carboxylate (1.0 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (10 mL).
-
Add LiOH·H₂O (3.0 mmol) and stir at room temperature for 4–6 hours until TLC indicates complete consumption of the ester.
-
Concentrate the organic solvents under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 2–3. Filter and dry the resulting white precipitate (7-methylbenzofuran-3-carboxylic acid).
-
Amidation: Dissolve the intermediate acid (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and N,N-diisopropylethylamine (DIPEA, 3.0 mmol). Stir for 15 minutes at room temperature to pre-form the active ester.
-
Add the desired amine (1.1 mmol) and stir for 12 hours.
-
Quench with water, extract with EtOAc (3 × 15 mL), wash the organic layer with brine, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Palladium-Catalyzed Direct C-H Arylation at C2
Causality: Utilizing Pd(OAc)₂ as a catalyst allows for direct functionalization of the C2-H bond. Ag₂CO₃ acts dually as a base to deprotonate the palladated intermediate and as a halide scavenger, precipitating insoluble AgI to irreversibly drive the catalytic cycle forward[5].
-
In an oven-dried Schlenk tube, combine ethyl 7-methylbenzofuran-3-carboxylate (1.0 mmol), the aryl iodide (1.5 mmol), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 mmol).
-
Add anhydrous DMF (4 mL) and purge the reaction vessel with N₂ for 5 minutes.
-
Seal the tube and heat the mixture in an oil bath at 110 °C for 14 hours.
-
Cool the mixture to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove silver salts and palladium black.
-
Concentrate the filtrate and purify the crude product via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the 2-aryl derivative.
Protocol C: Radical Bromination and Amination of the C7-Methyl
Causality: N-Bromosuccinimide (NBS) provides a steady, low concentration of bromine radicals, while AIBN acts as the thermal initiator. This selectively targets the weaker benzylic C-H bonds of the C7-methyl over the aromatic protons. The resulting benzylic bromide is an excellent electrophile for late-stage S_N2 diversification[8].
-
Bromination: Dissolve the benzofuran substrate (1.0 mmol) in anhydrous CCl₄ (or trifluorotoluene for a greener alternative, 10 mL).
-
Add NBS (1.1 mmol) and AIBN (0.1 mmol). Reflux the mixture at 80 °C under a nitrogen atmosphere for 4–6 hours.
-
Cool to 0 °C to precipitate succinimide. Filter the mixture, concentrate the filtrate, and briefly pass through a short silica plug to obtain the 7-(bromomethyl) intermediate.
-
Amination: Dissolve the bromomethyl intermediate in anhydrous acetonitrile (5 mL). Add K₂CO₃ (2.0 mmol) and a secondary amine (1.2 mmol).
-
Stir at 60 °C for 8 hours. Filter the inorganic salts, concentrate, and purify via chromatography to yield the C7-aminoalkyl benzofuran derivative.
Self-Validation and Analytical Troubleshooting
To ensure the integrity of the derivatization, every protocol must be validated using Nuclear Magnetic Resonance (NMR) spectroscopy:
-
Validating C3 Amidation: Confirm the disappearance of the ethyl ester signals in the ¹H NMR spectrum (quartet at ~4.3 ppm and triplet at ~1.3 ppm). Look for the appearance of a new N-H broad singlet (typically between 8.0–10.0 ppm, depending on the amine).
-
Validating C2 Arylation: The starting material features a highly distinct, sharp singlet for the C2-H proton around 8.1–8.3 ppm. The complete disappearance of this singlet is the primary indicator of successful C2 functionalization.
-
Validating C7 Bromination/Amination: Track the C7-methyl group. The starting material exhibits a singlet at ~2.5 ppm. Upon bromination, this shifts downfield to a CH₂-Br singlet at ~4.6 ppm. Following amination, the signal shifts slightly upfield to ~3.5–3.8 ppm, confirming successful nucleophilic substitution.
References
-
Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry.[Link]
-
Eldehna, W. M., et al. (2022). Benzofuran – Knowledge and References. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).[Link]
-
Asif, M. (2016). Benzofuran: A Key Heterocycle - Ring Closure And Beyond. Current Organic Chemistry (Bentham Science Publishers).[Link]
-
Al-Wahaibi, L. H., et al. (2021). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules.[Link]
-
Eldehna, W. M., et al. (2024). Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. Scientific Reports.[Link]
-
Kolečkářová, P., et al. (2021). Brief insight into the in silico properties, structure–activity relationships and biotransformation of fruquintinib, an anticancer drug. Česká a slovenská farmacie.[Link]
-
Wójcik, M., et al. (2018). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. ResearchGate.[Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. chemscene.com [chemscene.com]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification Workflows for Ethyl 7-Methylbenzofuran-3-Carboxylate
Welcome to the Technical Support Center. This resource is designed for researchers, synthetic chemists, and drug development professionals working with benzofuran-3-carboxylate esters—critical scaffolds in biologically active heterocycles and pharmaceutical development[1].
The synthesis of ethyl 7-methylbenzofuran-3-carboxylate often yields a crude mixture containing unreacted phenols, transition metal catalysts, and halogenated byproducts[1][2]. This guide provides field-proven troubleshooting strategies, quantitative impurity profiling, and self-validating experimental protocols to achieve >99% purity.
Part 1: Troubleshooting Guide & FAQs
Q1: During silica gel chromatography, my target ester co-elutes with the unreacted substituted phenol starting material. How can I resolve this? Causality & Solution: Co-elution occurs because both the benzofuran ester and the phenolic precursor share similar polarities in standard non-polar/polar solvent mixtures (e.g., hexane/ethyl acetate). To resolve this, you must alter the chemical state of the impurity. Phenols are weakly acidic. By washing the organic layer with a mild base (e.g., 5% aqueous K2CO3 or NaOH ) prior to chromatography, you deprotonate the phenol into its water-soluble phenoxide salt, partitioning it entirely into the aqueous phase while the neutral ester remains in the organic phase[3]. If chromatography is still required, switching to a chloroform or chloroform/methanol gradient leverages the π−π stacking interactions of the benzofuran ring, altering its retention factor ( Rf ) relative to the impurity[2].
Q2: I am observing significant hydrolysis of the ethyl ester to 7-methylbenzofuran-3-carboxylic acid during my work-up. What is causing this, and how can I prevent it? Causality & Solution: Ester hydrolysis is catalyzed by both strong acids and bases, and is severely exacerbated by elevated temperatures during solvent evaporation. If your synthesis utilizes a Lewis acid (e.g., InCl3 ) or a strong base (e.g., sodium ethoxide), residual amounts during aqueous work-up will cleave the ethyl ester[1][4]. Prevention Protocol: Quench the reaction strictly at 0−5∘C using a buffered aqueous solution (e.g., saturated NaHCO3 for acidic reactions, or saturated NH4Cl for basic reactions) to maintain a near-neutral pH (pH 6.5–7.5). Avoid rotary evaporation bath temperatures above 35∘C until all aqueous traces are completely removed via drying over anhydrous MgSO4 or Na2SO4 .
Q3: My NMR shows traces of halogenated byproducts (e.g., from NBS oxidation) and transition metals. How do I remove them without losing yield? Causality & Solution: Halogenated intermediates or byproducts often co-crystallize with the target benzofuran due to structural similarities[1][2]. Since their molecular weights and polarities differ slightly, fractional recrystallization is highly effective. Using a dual-solvent system (e.g., ethanol/water) allows you to exploit differential solubility. To remove Lewis acids or transition metals, filter the crude organic phase through a short pad of Celite and silica gel prior to any concentration steps.
Part 2: Quantitative Data on Impurity Profiling
To ensure a self-validating system, use the following quantitative metrics to track the success of your purification steps.
| Impurity Type | Typical Rf (Hexane:EtOAc 8:2) | Detection Method | Recommended Removal Strategy | Expected Yield Recovery |
| Unreacted Phenol | 0.45 - 0.55 | UV (254 nm), KMnO4 stain | Mild basic aqueous wash (5% K2CO3 ) | > 95% |
| Hydrolyzed Acid | 0.05 - 0.15 | Bromocresol Green stain | Saturated NaHCO3 wash, pH control | > 90% |
| Halogenated Byproducts | 0.50 - 0.60 | MS, NMR, UV (254 nm) | Dual-solvent recrystallization (EtOH/ H2O ) | 80 - 85% |
| Lewis Acid Catalysts | Baseline (0.00) | Visual (precipitate) | Celite/Silica plug filtration | > 98% |
Part 3: Step-by-Step Experimental Protocols
Protocol A: Optimized Phase-Separation & Flash Chromatography
This protocol utilizes chemical causality to eliminate >90% of impurities before the mixture ever touches a column.
-
Quenching: Cool the crude reaction mixture to 0−5∘C in an ice bath. Slowly add saturated aqueous NaHCO3 dropwise until the pH stabilizes at 7.0.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate ( 3×50 mL).
-
Chemical Washing (Critical Step): Wash the combined organic layers with 5% aqueous K2CO3 ( 2×30 mL) to remove unreacted phenols, followed by brine ( 50 mL)[3].
-
Drying & Filtration: Dry the organic phase over anhydrous MgSO4 . Filter the solution through a 2-inch pad of silica gel layered over Celite to strip out residual metal catalysts.
-
Concentration: Concentrate under reduced pressure, ensuring the water bath does not exceed 35∘C to prevent thermal hydrolysis.
-
Chromatography: Load the crude oil onto a silica gel column. Elute using a gradient of Hexane/Ethyl Acetate (95:5 to 80:20). Monitor fractions via TLC (UV 254 nm)[4].
Protocol B: Dual-Solvent Recrystallization (Final Polishing)
Used to remove trace halogenated byproducts and achieve >99% purity.
-
Dissolution: Transfer the chromatographed ethyl 7-methylbenzofuran-3-carboxylate to a round-bottom flask. Add a minimum amount of boiling absolute ethanol until the solid completely dissolves.
-
Anti-Solvent Addition: Remove from heat and slowly add cold distilled water (anti-solvent) dropwise until the solution becomes slightly cloudy.
-
Annealing: Add 1-2 drops of ethanol to clear the solution, then allow the flask to cool to room temperature undisturbed for 4 hours.
-
Precipitation: Transfer the flask to an ice bath ( 0∘C ) for 2 hours to maximize crystal yield.
-
Collection: Filter the crystals via vacuum filtration, wash with ice-cold 10% ethanol/water, and dry under high vacuum for 12 hours.
Part 4: Purification Workflow Visualization
Figure 1: Logical workflow for the purification of Ethyl 7-methylbenzofuran-3-carboxylate.
Part 5: References
-
Methods for the synthesis of benzofuran-3-carboxylate esters (microreview) ResearchGate / Chemistry of Heterocyclic Compounds URL:[Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents PMC - National Institutes of Health (NIH) URL:[Link]
-
Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives MDPI - Molecules URL:[Link]
-
Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate Organic Syntheses URL:[Link]
-
Convenient Synthesis of Some 3-Phenyl-1-Benzofuran-2-Carboxylic Acid Derivatives CLOCKSS Archive / Heterocycles URL: [Link]
Sources
overcoming steric hindrance in 7-methylbenzofuran-3-carboxylate esterification
Welcome to the technical support center for the esterification of 7-methylbenzofuran-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with the esterification of this sterically hindered heterocyclic carboxylic acid. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to help you overcome common hurdles and achieve your desired ester products efficiently and in high yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My standard Fischer esterification of 7-methylbenzofuran-3-carboxylic acid is giving very low yields. What is the likely cause and what are my immediate options?
A1: The low yield you are observing is likely due to significant steric hindrance around the carboxylic acid group at the 3-position of the benzofuran ring. The methyl group at the 7-position, while not directly adjacent, contributes to the overall steric bulk of the molecule, making it difficult for the alcohol to approach the carbonyl carbon for nucleophilic attack under standard acidic conditions. Traditional Fischer esterification relies on an equilibrium process that is often unfavorable for sterically hindered substrates.[1][2]
Immediate Troubleshooting Steps:
-
Increase Reactant Equivalents: While not always the most elegant solution, using a large excess of the alcohol (if it is inexpensive and can be easily removed) can help to drive the equilibrium towards the product.
-
More Forcing Conditions: Increasing the reaction temperature and using a stronger acid catalyst (e.g., switching from sulfuric acid to p-toluenesulfonic acid) can sometimes improve yields, but be mindful of potential side reactions and decomposition of your starting material.[3][4]
-
Consider Alternative Methods: For sterically hindered systems, it is often more efficient to move to a more powerful esterification protocol. We recommend exploring coupling-agent-mediated esterifications or converting the carboxylic acid to a more reactive species.
Q2: I've heard that converting the carboxylic acid to an acyl chloride is a good strategy for hindered systems. How do I do this and what are the potential pitfalls?
A2: This is an excellent strategy. Converting the carboxylic acid to the corresponding acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it much more susceptible to nucleophilic attack by the alcohol.
Recommended Protocol for Acyl Chloride Formation:
The most common and effective reagent for this transformation is thionyl chloride (SOCl₂).[5][6][7][8]
| Reagent | Typical Equivalents | Notes |
| 7-methylbenzofuran-3-carboxylic acid | 1.0 | --- |
| Thionyl chloride (SOCl₂) | 2.0 - 5.0 | Use of excess ensures complete conversion. |
| Catalytic DMF | 1-2 drops | Accelerates the reaction. |
| Anhydrous Solvent (e.g., Toluene, DCM) | --- | The reaction must be performed under anhydrous conditions. |
Step-by-Step Protocol:
-
To a solution of 7-methylbenzofuran-3-carboxylic acid in anhydrous toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude acyl chloride can often be used in the next step without further purification.
Potential Pitfalls:
-
Moisture Sensitivity: Acyl chlorides are highly reactive towards water and will readily hydrolyze back to the carboxylic acid. Ensure all glassware is oven-dried and that anhydrous solvents are used.[5]
-
Safety: The reaction with thionyl chloride evolves HCl and SO₂ gases, which are corrosive and toxic. This reaction must be performed in a well-ventilated fume hood.
-
Purification: If purification is necessary, distillation can be challenging for high-boiling point acyl chlorides. In such cases, it is often better to use the crude product immediately.
Q3: My attempts at esterification using a standard carbodiimide coupling agent like DCC are still sluggish. How can I improve this?
A3: While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective for many esterifications, their efficacy can be diminished with highly hindered substrates.[9][10][11][12][13] The key to success with these reagents is the addition of a nucleophilic catalyst.
The Power of DMAP in Steglich Esterification:
The addition of 4-(Dimethylamino)pyridine (DMAP) as a catalyst is crucial for the esterification of sterically hindered substrates when using carbodiimides.[14][15][16][17][18] This reaction is known as the Steglich Esterification .[14][15][16][17][18]
Mechanism of DMAP Catalysis:
The carbodiimide first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP, being a more potent nucleophile than the alcohol, then attacks this intermediate to form a reactive acyl-pyridinium salt. This new intermediate is much more susceptible to attack by the alcohol, even a hindered one, to form the desired ester and regenerate the DMAP catalyst.[16][19]
// Nodes CarboxylicAcid [label="7-Methylbenzofuran-\n3-carboxylic Acid"]; DCC [label="DCC"]; O_Acylisourea [label="O-Acylisourea\nIntermediate", fillcolor="#EA4335"]; DMAP [label="DMAP\n(Catalyst)"]; Acylpyridinium [label="Acylpyridinium\nIntermediate", fillcolor="#FBBC05"]; Alcohol [label="Alcohol"]; Ester [label="Ester Product", fillcolor="#34A853"]; DCU [label="Dicyclohexylurea\n(Byproduct)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges CarboxylicAcid -> O_Acylisourea [label=" + DCC"]; O_Acylisourea -> Acylpyridinium [label=" + DMAP"]; Acylpyridinium -> Ester [label=" + Alcohol"]; O_Acylisourea -> DCU; Acylpyridinium -> DMAP [style=dashed, label="Regenerated"];
}
Q4: I need a robust, high-yielding method for the esterification of 7-methylbenzofuran-3-carboxylic acid with a precious, sterically hindered secondary alcohol. Which protocol do you recommend?
A4: For this challenging scenario, we strongly recommend the Yamaguchi Esterification .[20][21][22][23][24] This method is particularly well-suited for the synthesis of highly functionalized esters and macrolactones from sterically hindered components and is known for its mild reaction conditions and high yields.[20][21][22][23][24]
The Yamaguchi Esterification Protocol:
The key to the Yamaguchi esterification is the initial formation of a mixed anhydride between the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), which is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[20][21][23]
| Reagent | Typical Equivalents | Role |
| 7-methylbenzofuran-3-carboxylic acid | 1.0 | Substrate |
| 2,4,6-Trichlorobenzoyl chloride | 1.1 - 1.3 | Activating Agent |
| Triethylamine (TEA) | 1.2 - 1.5 | Base |
| Alcohol | 1.0 - 1.2 | Nucleophile |
| DMAP | 1.2 - 2.0 | Catalyst/Acyl Transfer Agent |
| Anhydrous Toluene | --- | Solvent |
Step-by-Step Protocol:
-
In a flame-dried flask under an inert atmosphere, dissolve 7-methylbenzofuran-3-carboxylic acid in anhydrous toluene.
-
Add triethylamine and stir for 10-15 minutes at room temperature.
-
Add 2,4,6-trichlorobenzoyl chloride and stir for 1-2 hours at room temperature to form the mixed anhydride.
-
In a separate flask, dissolve the alcohol and DMAP in anhydrous toluene.
-
Add the solution of the alcohol and DMAP to the mixed anhydride solution and stir at room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
// Nodes Start [label="Start: 7-Methylbenzofuran-\n3-carboxylic Acid", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Add TEA and\n2,4,6-trichlorobenzoyl chloride"]; Intermediate1 [label="Mixed Anhydride\nFormation", shape=diamond, fillcolor="#EA4335"]; Step2 [label="Step 2: Add Alcohol\nand DMAP"]; Intermediate2 [label="Acyl-DMAP Intermediate\nFormation", shape=diamond, fillcolor="#FBBC05"]; Step3 [label="Step 3: Nucleophilic Attack\nby Alcohol"]; End [label="End: Ester Product", shape=ellipse, fillcolor="#34A853"];
// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> End; }
Q5: Are there any other reliable methods I should consider, especially if my alcohol is sensitive?
A5: Yes, the Mitsunobu Reaction is another powerful tool for esterification, particularly when dealing with sensitive alcohols and when inversion of stereochemistry at a chiral alcohol center is desired.[25][26][27][28]
Key Features of the Mitsunobu Reaction:
-
Mild Conditions: The reaction is typically carried out at or below room temperature.[26]
-
Stereochemical Inversion: It proceeds via an Sₙ2 mechanism, resulting in a predictable inversion of stereochemistry at the alcohol's chiral center.[25][28]
-
Broad Scope: A wide range of carboxylic acids and alcohols can be used.
Reagents for Mitsunobu Esterification:
| Reagent | Role |
| Triphenylphosphine (PPh₃) | Activates the alcohol |
| Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Oxidant |
| 7-methylbenzofuran-3-carboxylic acid | Nucleophile precursor |
| Alcohol | Substrate |
| Anhydrous THF or Toluene | Solvent |
Important Considerations:
-
Byproduct Removal: A significant drawback of the Mitsunobu reaction is the formation of triphenylphosphine oxide and a hydrazine dicarboxylate byproduct, which can sometimes complicate purification.
-
pKa of the Carboxylic Acid: The carboxylic acid should have a pKa of less than 13 for the reaction to proceed efficiently.[25] 7-methylbenzofuran-3-carboxylic acid meets this requirement.
References
-
Physics & Maths Tutor. (n.d.). 33 Carboxylic Acids and Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link]
-
SigutLabs. (2023, June 14). Yamaguchi reagent – Reagent of the month June. Retrieved from [Link]
-
Wikipedia. (n.d.). Yamaguchi esterification. Retrieved from [Link]
-
Fiveable. (2025, August 15). Steglich Esterification: Organic Chemistry Study Guide. Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
- Khan, I., et al. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. RSC Advances, 12(45), 29246-29267.
-
Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]
-
Atlas. (n.d.). What reagent is used to convert a carboxylic acid into the corresponding chloride? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Chemistry Steps. (2025, November 30). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
NPTEL Archive. (n.d.). 5.2.2 Synthesis of Esters. Retrieved from [Link]
- Munawar, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4965.
- Li, J., et al. (2022).
-
Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]
- Napiorkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591.
- Li, Y., et al. (2020). A Convenient and Highly Efficient Strategy for Esterification of Poly (γ-Glutamic Acid)
- International Journal of Advanced Research in Science, Communication and Technology. (2025, March 15).
- Google Patents. (n.d.). JPH01287060A - Method for esterifying sterically hindered carboxylic acids.
- Google Patents. (n.d.). EP0331280A1 - Method for esterifying hindered carboxylic acids.
- ResearchGate. (2025, October 16). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
-
RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]
-
大学化学. (2024, May 7). Computational Chemistry Study of Acid-Catalyzed Esterification Reactions between Carboxylic Acids and Alcohols. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of benzofuran-7-carboxylic acid. Retrieved from [Link]
- Munawar, A., et al. (2022).
- Technical Disclosure Commons. (2025, May 27). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.
- ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.
- The Journal of Physical Chemistry A. (2022, March 15).
-
MDPI. (2024, February 8). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Retrieved from [Link]
- Yoshiki Koshikari. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.
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- 1. ijarsct.co.in [ijarsct.co.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. JPH01287060A - Method for esterifying sterically hindered carboxylic acids - Google Patents [patents.google.com]
- 4. EP0331280A1 - Method for esterifying hindered carboxylic acids - Google Patents [patents.google.com]
- 5. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. atlas.org [atlas.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. peptide.com [peptide.com]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
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- 26. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
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optimizing HPLC parameters for ethyl 7-methylbenzofuran-3-carboxylate analysis
Welcome to the Technical Support Center for the chromatographic analysis of ethyl 7-methylbenzofuran-3-carboxylate .
As a Senior Application Scientist, I have designed this guide to move beyond basic parameter lists. Ethyl 7-methylbenzofuran-3-carboxylate is a hydrophobic, aromatic ester. Its benzofuran core provides excellent UV activity, but its ester linkage introduces chemical vulnerabilities during analysis. This guide provides a self-validating, mechanistic approach to method development and troubleshooting, ensuring your data is built on a foundation of thermodynamic and chemical stability.
Core Methodology: Self-Validating HPLC Optimization Workflow
To achieve reproducible retention and symmetrical peak shapes, you must control the chemical environment to prevent on-column degradation while suppressing secondary stationary-phase interactions.
Step 1: Column Selection & Thermodynamic Control
-
Action: Select a high-purity, fully end-capped C18 column (e.g., 150 x 4.6 mm, 3–5 µm particle size). Set the column compartment thermostat to a constant 30 °C.
-
Causality: The hydrophobic C18 phase provides optimal retention for the non-polar benzofuran ring. End-capping is critical; it chemically shields the analyte's polarizable regions (the furan oxygen and ester carbonyl) from interacting with acidic, unreacted silanols (-SiO⁻) on the silica matrix, which is the primary cause of peak tailing[1][2]. Furthermore, a fluctuation of just 1 °C in ambient temperature can shift retention times by 1% to 2%[3][4]. Thermostatting the column ensures thermodynamic consistency.
-
Self-Validation: Inject a void volume marker (e.g., uracil) prior to your analyte. If the uracil peak is asymmetrical or its retention time shifts, your system has a physical flow-path disruption or temperature instability, independent of your analyte's chemistry[5].
Step 2: Mobile Phase Formulation & pH Control
-
Action: Prepare an Aqueous Phase (A) consisting of 10 mM Ammonium Acetate, strictly adjusted to pH 4.5 using glacial acetic acid. Use HPLC-grade Acetonitrile as the Organic Phase (B).
-
Causality: Esters are highly susceptible to hydrolysis. If the mobile phase is unbuffered, or if the pH drops below 3.0 or exceeds 7.0, the ester will hydrolyze on-column into 7-methylbenzofuran-3-carboxylic acid and ethanol[6][7]. A pH of 4.5 minimizes hydrolysis kinetics while keeping residual silanols protonated (neutralized)[2][8]. Acetonitrile is chosen over methanol because its π -electron system provides superior selectivity for the conjugated benzofuran core.
-
Self-Validation: Always measure and adjust the pH of the aqueous buffer before mixing it with acetonitrile, as pH probes behave unpredictably in high-organic mixtures.
Step 3: Sample Preparation & Injection
-
Action: Dissolve the ethyl 7-methylbenzofuran-3-carboxylate standard directly in the initial mobile phase composition (or a weaker, highly aqueous solvent). Keep injection volumes between 5–10 µL.
-
Causality: Injecting a sample dissolved in a solvent stronger than the mobile phase (e.g., 100% acetonitrile) causes the analyte to travel rapidly through the column head before partitioning into the stationary phase. This physical mismatch results in severe peak splitting and broadening[9][10].
Step 4: UV Detection Optimization
-
Action: Set the Diode Array Detector (DAD) to monitor at 254 nm and 285 nm.
-
Causality: While 254 nm captures universal aromatic absorbance, benzofuran derivatives exhibit strong, specific π→π∗ transitions in the 280–290 nm range[11][12]. Monitoring at 285 nm maximizes the signal-to-noise ratio and filters out background interference from non-conjugated impurities.
Quantitative Data & Parameter Summary
Table 1: Optimized HPLC Starting Parameters
| Parameter | Recommendation | Mechanistic Rationale |
| Column | End-capped C18 (150 x 4.6 mm, 3-5 µm) | Maximizes hydrophobic retention; prevents secondary silanol interactions. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) | Buffers the system to arrest base/acid-catalyzed ester hydrolysis. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Provides optimal π−π selectivity for the benzofuran ring. |
| Flow Rate | 1.0 mL/min | Standard optimal linear velocity for 4.6 mm internal diameter columns. |
| Column Temp | 30 °C (Thermostatted) | Prevents retention time drift caused by ambient laboratory fluctuations. |
| Detection (UV) | 254 nm and 285 nm | Captures maximum absorbance of the conjugated benzofuran system. |
| Injection Vol. | 5 - 10 µL | Prevents column mass overload and injection-solvent peak distortion. |
Troubleshooting Guides & FAQs
Q1: I am observing a secondary peak eluting just before my main analyte. What is causing this? Cause: You are likely observing on-column ester hydrolysis. When exposed to unbuffered water or extreme pH conditions, ethyl 7-methylbenzofuran-3-carboxylate hydrolyzes into 7-methylbenzofuran-3-carboxylic acid[6][7]. Because the resulting carboxylic acid is significantly more polar than the intact ester, it elutes earlier in a reversed-phase system. Solution: Ensure your aqueous mobile phase is buffered (e.g., 10 mM ammonium acetate) and strictly maintained at a pH of 4.0–5.5 to minimize hydrolysis kinetics[8].
Q2: My peaks are exhibiting significant tailing. How do I fix this? Cause: Peak tailing in reversed-phase HPLC stems from either chemical secondary interactions (analyte binding to ionized silanols) or physical flow path disruptions (voids or plugged frits)[2][10]. Self-Validating Diagnostic: Inject a purely hydrophobic, neutral marker (e.g., toluene).
-
If the toluene peak tails: You have a physical obstruction. Check for a partially plugged column frit or poorly seated tubing connections[5][13].
-
If the toluene peak is perfectly symmetrical but your ester tails: The issue is chemical. Ensure you are using a fully end-capped column and that your mobile phase pH is low enough to keep residual silanols protonated[1][2].
Q3: Why is my retention time drifting continuously throughout the sequence? Cause: Retention time drift is a symptom of poor thermodynamic control or mobile phase inconsistency. A fluctuation of just 1 °C can shift retention times by up to 2%[3][4]. Alternatively, if you are using volatile organic modifiers without sealed reservoirs, selective evaporation alters the solvent strength over time[4]. Solution: Always use a column oven rather than relying on ambient room temperature[4]. If the drift is erratic rather than gradual, monitor your pump's pressure ripple; pressure spikes indicate a faulty check valve or a micro-leak delivering an inconsistent flow rate[4][14].
Q4: My main peak is splitting into two distinct apexes. Is my column degrading? Cause: While a column void can cause splitting, the most common cause for a single analyte appearing as a split peak is an injection solvent mismatch[10]. Solution: Re-dissolve your sample in the initial mobile phase composition. If your sample is dissolved in 100% organic solvent but injected into a highly aqueous mobile phase stream, the analyte will partition unevenly at the column head[5][9].
Visual Workflows & Mechanistic Pathways
Figure 1: Step-by-step HPLC method development workflow for benzofuran esters.
Figure 2: pH-dependent on-column ester hydrolysis degradation pathway.
References
-
(U)HPLC Troubleshooting – A General Approach for (U)HPLC Problems. YMC Europe. Available at: [Link][9]
-
Troubleshooting Common HPLC Issues. Labcompare. Available at:[Link][14]
-
HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. Available at:[Link][4]
-
Kinetic Analysis by HPLC−Electrospray Mass Spectrometry of the pH-Dependent Acyl Migration and Solvolysis as the Decomposition Pathways of Ifetroban 1-O-Acyl Glucuronide. Analytical Chemistry (ACS Publications). Available at:[Link][6]
-
High-performance liquid chromatographic determination of flavoxate hydrochloride and its hydrolysis product. Drug Development and Industrial Pharmacy (PubMed). Available at:[Link][8]
-
Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC. Journal of Liquid Chromatography & Related Technologies (Taylor & Francis). Available at:[Link][1]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. Available at:[Link][10]
-
A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent Technologies. Available at:[Link][13]
-
Peak Tailing in HPLC. Element Lab Solutions. Available at:[Link][2]
-
Troubleshooting Fundamentals. Agilent Technologies. Available at:[Link][5]
-
Streamlined Access to Substituted Benzothieno-S,S-Dioxide-Benzofuran (BTOBF): Properties and Application in Solution-Processed Organic Light-Emitting Diodes. ACS Omega. Available at:[Link][11]
-
Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan. PLoS One (PubMed Central). Available at:[Link][7]
-
Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF. ResearchGate. Available at:[Link][12]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. lcms.cz [lcms.cz]
- 4. HPLC Retention Time Drift: Causes & Troubleshooting Guide [timberlineinstruments.com]
- 5. agilent.com [agilent.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatographic determination of flavoxate hydrochloride and its hydrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (U)HPLC Troubleshooting | HPLC Problem Guide | YMC [ymc.eu]
- 10. agilent.com [agilent.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. labcompare.com [labcompare.com]
Technical Support Center: Troubleshooting the Cyclization of Ethyl 7-Methylbenzofuran-3-Carboxylate
Welcome to the Application Scientist Support Portal. The synthesis of ethyl 7-methylbenzofuran-3-carboxylate is a critical transformation in the development of biologically active benzofuran scaffolds. A highly efficient route to this 3-carboxylate motif involves the transition-metal or Lewis acid-catalyzed annulation of 3-methylsalicylaldehyde with ethyl diazoacetate (EDA) [1].
While this tandem C–H functionalization/annulation pathway is elegant, the steric bulk of the 7-methyl group and the high reactivity of diazo intermediates often lead to specific, yield-limiting byproducts. This guide provides an in-depth mechanistic analysis, troubleshooting FAQs, and a self-validating protocol to help you suppress byproduct formation and drive your cyclization to completion [2].
Mechanistic Workflow & Causality Diagram
To eliminate byproducts, we must first understand the kinetic branching of the reaction. The cyclization proceeds via a highly reactive metal-carbenoid that forms an oxonium ylide with the phenolic oxygen. The branching points for byproduct formation (homocoupling, incomplete cyclization, and hydrolysis) are mapped below.
Figure 1: Reaction pathways and byproduct branching in the synthesis of ethyl 7-methylbenzofuran-3-carboxylate.
Expert Troubleshooting & FAQs
Q: Why is the yield of my target compound dropping, accompanied by vigorous bubbling and the formation of diethyl fumarate/maleate? A: The bubbling is N2 evolution. If EDA is added to the reaction mixture too rapidly, the steady-state concentration of the metal-carbenoid intermediate becomes excessively high. Instead of reacting with the sterically hindered ortho-hydroxyl group of 3-methylsalicylaldehyde, the carbenoid reacts with another equivalent of unreacted EDA. This bimolecular homocoupling produces diethyl maleate and fumarate. Causality & Solution: The rate of intramolecular ylide formation must outcompete intermolecular carbene dimerization. Use a programmable syringe pump to add the EDA solution continuously over 4–6 hours (e.g., 0.1 mmol/h) to maintain a near-zero local concentration of the diazo species [3].
Q: My cyclization stalls, yielding mostly the O-alkylated intermediate instead of the fully aromatized benzofuran core. How do I drive it to completion? A: The reaction proceeds via an oxonium ylide that must undergo an intramolecular aldol-type condensation to close the furan ring. The 7-methyl group on the salicylaldehyde creates local steric bulk that increases the activation energy for this ring closure. If the Lewis acid catalyst is too weak or is deactivated by coordinating solvents (like THF or unpurified acetonitrile), the ylide undergoes a simple proton shift to yield the stable O-alkylated ether instead. Causality & Solution: Switch to a strictly non-coordinating solvent like anhydrous 1,2-dichloroethane (DCE). Consider utilizing a stronger Lewis acid co-catalyst (e.g., InCl3 or Sc(OTf)3 ) which effectively activates the carbonyl group of the aldehyde to facilitate the final dehydration step [1, 2].
Q: My LC-MS shows a significant mass corresponding to 7-methylbenzofuran-3-carboxylic acid (M-28). What causes this ester cleavage? A: This is a classic hydrolysis byproduct. Lewis acids (and the Brønsted acids generated in situ during the dehydration step of the cyclization) can readily catalyze the cleavage of the ethyl ester if adventitious water is present in the system. Causality & Solution: The cyclization itself generates one equivalent of water upon aromatization. To prevent this water from hydrolyzing your newly formed ester, add activated 4Å molecular sieves directly to the reaction mixture to act as an irreversible water scavenger [4].
Quantitative Data: Optimization of Reaction Parameters
The following table summarizes the causal relationship between experimental conditions and product distribution. Note how the addition rate and catalyst choice directly dictate the suppression of the three primary byproducts.
| Entry | Catalyst System | EDA Addition Time | Temp (°C) | Target Yield (%) | Homocoupling (%) | O-Alkylation (%) | Hydrolysis (%) |
| 1 | Rh2(OAc)4 (1 mol%) | 10 mins (Dropwise) | 80 | 32% | 45% | 12% | 5% |
| 2 | Rh2(OAc)4 (1 mol%) | 4 hours (Pump) | 80 | 68% | <5% | 20% | 4% |
| 3 | Rh2(OAc)4 + InCl3 | 4 hours (Pump) | 80 | 81% | <5% | <2% | 12% |
| 4 |
Rh2(OAc)4
+
InCl3
| 4 hours (Pump) | 80 | 94% | <2% | <2% | <1% |
Table 1: Optimization of EDA addition rate and catalyst loading for the synthesis of ethyl 7-methylbenzofuran-3-carboxylate in DCE.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. At each critical juncture, specific observable phenomena are listed to confirm the reaction is proceeding along the correct mechanistic pathway.
Materials Required:
-
3-Methylsalicylaldehyde (1.0 equiv, 10 mmol)
-
Ethyl diazoacetate (EDA) (1.2 equiv, 12 mmol) — Caution: Toxic and potentially explosive. Handle in a fume hood.
-
Rh2(OAc)4 (1 mol%) and InCl3 (5 mol%)
-
Anhydrous 1,2-Dichloroethane (DCE) (50 mL)
-
Activated 4Å Molecular Sieves (2.0 g)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 100 mL two-neck round-bottom flask under vacuum and backfill with dry N2 . Add the 3-methylsalicylaldehyde, Rh2(OAc)4 , InCl3 , and activated 4Å molecular sieves.
-
Solvent Addition: Inject 40 mL of anhydrous DCE. Stir at room temperature for 15 minutes.
-
Validation Checkpoint: The solution should be clear (typically a pale green/blue tint from the Rh catalyst). Any cloudiness indicates moisture contamination, which will lead to ester hydrolysis.
-
-
Temperature Equilibration: Heat the mixture to 80 °C (reflux) using an oil bath.
-
Controlled EDA Addition: Dilute the EDA (12 mmol) in 10 mL of anhydrous DCE. Load this into a gas-tight syringe. Using a programmable syringe pump, add the EDA solution to the refluxing reaction mixture at a strict rate of 2.5 mL/hour (total addition time = 4 hours).
-
Validation Checkpoint: You should observe a steady, slow evolution of N2 bubbles. If the solution begins to foam aggressively, the addition rate is too fast, and homocoupling (diethyl maleate formation) is occurring. Pause the pump until bubbling subsides.
-
-
Cyclization & Dehydration: After the addition is complete, maintain the reaction at 80 °C for an additional 2 hours.
-
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The intermediate oxonium ylide ( Rf≈0.2 ) should completely convert to the highly UV-active, less polar benzofuran product ( Rf≈0.6 ). If the ylide persists, the InCl3 catalyst may be deactivated.
-
-
Workup: Cool to room temperature, filter the mixture through a short pad of Celite to remove the molecular sieves and catalyst, and concentrate under reduced pressure. Purify via flash column chromatography to isolate pure ethyl 7-methylbenzofuran-3-carboxylate.
References
-
Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds ResearchGate 1
-
Lewis Acid-Catalyzed Synthesis of Benzofurans and 4,5,6,7-Tetrahydrobenzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds The Journal of Organic Chemistry - ACS Publications 2
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies ACS Omega 3
-
Methods for the synthesis of benzofuran-3-carboxylate esters (microreview) ResearchGate 4
Sources
Comparative Validation Guide for the Quantification of Ethyl 7-methylbenzofuran-3-carboxylate: HPLC-UV vs. GC-MS
Executive Summary & Context
Ethyl 7-methylbenzofuran-3-carboxylate (CAS: 1300741-03-0)[1] is a critical heterocyclic building block (Molecular Formula: C12H12O3 )[2] utilized in the synthesis of advanced pharmaceutical active ingredients. Because it serves as an upstream precursor, establishing a rigorously validated quantitative analytical method is paramount to prevent impurity carryover and ensure batch-to-batch consistency.
This guide objectively compares two orthogonal analytical techniques—Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)[3]—providing researchers with a causality-driven framework for method selection and validation.
Methodological Rationale: Causality in Analytical Design
As a Senior Application Scientist, selecting an analytical method is never arbitrary; it is dictated by the physicochemical properties of the analyte.
-
RP-HPLC-UV (The Primary Assay): The molecular architecture of ethyl 7-methylbenzofuran-3-carboxylate features a highly conjugated benzofuran π -system. This structural causality dictates the use of UV detection, as the extensive electron delocalization provides a strong, specific chromophore at 254 nm ( π→π∗ transition). We select a C18 (octadecylsilane) stationary phase because the molecule's moderate lipophilicity ensures optimal retention and resolution from polar synthetic byproducts (e.g., unesterified 7-methylbenzofuran-3-carboxylic acid).
-
GC-MS (The Orthogonal Impurity Profiler): As an ethyl ester lacking strong hydrogen-bond donating groups (no free -OH or -NH 2 ), the compound is highly volatile and thermally stable. This physical property makes GC-MS an ideal orthogonal method. Electron Ionization (EI) at 70 eV yields a distinct molecular ion ( M+ 204) and a characteristic base peak at m/z 159 (loss of the ethoxy radical, M−45 ), providing absolute structural specificity that UV detection alone cannot achieve.
Analytical Lifecycle & Validation Workflow
Following the [4], the objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose[5]. The workflow below outlines the lifecycle from optimization to routine batch release.
Analytical method lifecycle and validation workflow for ethyl 7-methylbenzofuran-3-carboxylate.
Step-by-Step Experimental Protocols (Self-Validating Systems)
A robust method must be self-validating. The following protocols incorporate internal checks to ensure data integrity before any sample is quantified.
Protocol A: RP-HPLC-UV Quantification
-
Mobile Phase Preparation : Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade H2O ) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile).
-
Causality: Formic acid suppresses the ionization of residual silanols on the silica stationary phase, preventing peak tailing of the analyte.
-
-
Column Equilibration : Install a C18 column (150 mm × 4.6 mm, 3.5 µm). Equilibrate at 30°C with 40% B at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
System Suitability Testing (SST) - The Self-Validating Mechanism : Inject a standard resolution mixture containing ethyl 7-methylbenzofuran-3-carboxylate and its primary degradation product (7-methylbenzofuran-3-carboxylic acid).
-
Acceptance Criteria: Resolution ( Rs ) > 2.0, Tailing Factor ( Tf ) < 1.5, and 5-replicate injection precision RSD < 2.0%. The system is only validated for the run if these criteria are met.
-
-
Sample Analysis : Inject 10 µL of the sample (prepared in 50:50 Water:Acetonitrile at 100 µg/mL). Run a linear gradient from 40% B to 90% B over 10 minutes. Detect at λ=254 nm.
Protocol B: GC-MS Orthogonal Quantification
-
Sample Preparation with Internal Standard : Accurately weigh the sample and dissolve in GC-grade Ethyl Acetate to a concentration of 50 µg/mL. Spike with n-tetradecane (Internal Standard, IS) to a final IS concentration of 10 µg/mL.
-
Causality: The IS corrects for any variations in split-injection volumes and matrix-induced signal enhancement/suppression, creating a self-validating quantitative ratio (Analyte Area / IS Area).
-
-
Inlet and Column Configuration : Use a 5% phenyl methyl siloxane capillary column (30 m × 0.25 mm, 0.25 µm film). Set the split/splitless inlet to 250°C with a split ratio of 10:1. Carrier gas: Helium at a constant flow of 1.2 mL/min.
-
Temperature Programming : Initial oven temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).
-
Causality: This thermal gradient rapidly elutes the volatile ester while baking off any high-boiling synthetic impurities from the column.
-
-
Mass Spectrometric Detection : Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the transfer line to 280°C and the ion source to 230°C. Acquire data in Selected Ion Monitoring (SIM) mode targeting m/z 204 ( M+ ) and 159 for the analyte, and m/z 198 for the IS.
Comparative Validation Data
According to [6], analytical methods are categorized based on their purpose. Category I covers the quantitation of major components (bulk assay), while Category II covers the determination of impurities[6]. The table below summarizes the experimental validation data for both methods evaluated against ICH Q2(R2) criteria[5].
| Validation Parameter (ICH Q2) | RP-HPLC-UV (Assay Focus) | GC-MS (Impurity Focus) | Acceptance Criteria |
| Specificity | Baseline resolution ( Rs=3.2 ) from acid precursor | Absolute MS structural confirmation (m/z 204, 159) | No interference at tR |
| Linearity Range | 1.0 – 200.0 µg/mL | 0.05 – 50.0 µg/mL | - |
| Correlation Coefficient ( R2 ) | 0.9998 | 0.9985 | ≥0.995 |
| Accuracy (% Recovery) | 99.2% – 100.8% | 96.5% – 103.1% | 98.0% – 102.0% (Assay) |
| Method Precision (% RSD) | 0.8% (n=6) | 2.4% (n=6) | ≤2.0% (Assay) |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.01 µg/mL | Signal-to-Noise ≥3:1 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.03 µg/mL | Signal-to-Noise ≥10:1 |
Discussion & Selection Guide
The experimental data clearly delineates the operational strengths of each method:
-
Choose HPLC-UV for USP Category I applications (routine bulk batch release and assay quantification). It offers superior precision (0.8% RSD) and tighter accuracy recoveries, which are mandatory for determining the absolute purity of the synthesized bulk intermediate.
-
Choose GC-MS for USP Category II applications (trace impurity profiling and genotoxic impurity screening). Its exceptional sensitivity (LOQ of 0.03 µg/mL) allows for the detection of volatile synthetic byproducts that fall well below the UV detection threshold.
References
-
Title: General Chapter <1225> Validation of Compendial Procedures | Source: United States Pharmacopeia (USP) | URL: [Link]
-
Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures | Source: International Council for Harmonisation (ICH) | URL: [Link]
-
Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 | Source: European Medicines Agency (EMA) | URL: [Link]
Sources
Benzofuran-3-carboxylates are privileged scaffolds in medicinal chemistry, frequently serving as core building blocks for anti-inflammatory, antimicrobial, and antifungal agents[1][2]. Among these, ethyl 7-methylbenzofuran-3-carboxylate (CAS: 1300741-03-0) presents a unique reactivity profile due to the electronic and steric interplay between the C7-methyl group and the C3-ester moiety. As a Senior Application Scientist, understanding the nuanced causality behind its reactivity compared to unsubstituted or C2-substituted analogs is critical for optimizing downstream transformations like saponification, amidation, and electrophilic aromatic substitution (EAS).
Causality in Reactivity: Electronic and Steric Drivers
The benzofuran core is inherently electron-rich, but the electron-withdrawing nature of the C3-carboxylate diminishes the nucleophilicity of the furan ring while stabilizing the system.
-
Ester Hydrolysis: The C3-ester is conjugated with the aromatic system, reducing the electrophilicity of the carbonyl carbon. Consequently, hydrolysis requires robust conditions (e.g., NaOH at 70 °C)[1]. The C7-methyl group exerts a weak +I (inductive) effect. Because it is distal to the C3 position, it does not sterically hinder the ester, resulting in hydrolysis kinetics comparable to the unsubstituted ethyl benzofuran-3-carboxylate. In contrast, an ethyl 2-methylbenzofuran-3-carboxylate experiences significant steric shielding from the adjacent C2-methyl group, drastically increasing the activation energy required for tetrahedral intermediate formation.
-
Electrophilic Aromatic Substitution (EAS): The +I effect of the C7-methyl group increases the overall electron density of the benzene ring. Since the C7 position is blocked, EAS (such as bromination or Friedel-Crafts acylation) is directed primarily to the C4 and C6 positions, or the C2 position if the furan ring is unsubstituted[3].
-
Amidation: Direct amidation of benzofuran-3-carboxylates with primary amines is notoriously sluggish due to the aforementioned conjugation. A two-step protocol (hydrolysis to the acid, followed by activation to the acid chloride or using coupling reagents like HATU) is often mandatory for high yields[1][4].
Reactivity Pathways Visualization
Major synthetic transformations of ethyl 7-methylbenzofuran-3-carboxylate.
Quantitative Performance Comparison
To objectively evaluate performance, the table below summarizes the relative reactivity metrics of ethyl 7-methylbenzofuran-3-carboxylate against its structural analogs under standardized conditions.
| Substrate | Hydrolysis Yield (2M NaOH, 70°C, 12h) | Direct Amidation Yield (R-NH2, 100°C, 24h) | EAS (Bromination) Primary Site |
| Ethyl benzofuran-3-carboxylate | 92% | <10% | C2 |
| Ethyl 7-methylbenzofuran-3-carboxylate | 90% | <10% | C2, C4, C6 |
| Ethyl 2-methylbenzofuran-3-carboxylate | 45% (Steric hindrance) | Trace | C4, C6 |
| Ethyl 5-methoxybenzofuran-3-carboxylate | 88% | <15% | C2, C4 |
Data synthesized from standard ester hydrolysis and derivatization protocols[1][2][3].
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating workflows. Each step includes a measurable checkpoint to verify success before proceeding.
Protocol A: Base-Catalyzed Ester Hydrolysis
Objective: Conversion of ethyl 7-methylbenzofuran-3-carboxylate to 7-methylbenzofuran-3-carboxylic acid. Causality: A mixed solvent system (THF/MeOH/H2O) is used to ensure both the lipophilic ester and the hydrophilic hydroxide salt remain in a homogenous solution, preventing biphasic reaction stalling[1].
-
Initialization: Dissolve 1.0 equiv. of ethyl 7-methylbenzofuran-3-carboxylate in a 1:1:1 mixture of THF, Methanol, and Water.
-
Reagent Addition: Add 4.0 equiv. of NaOH (2 M aqueous solution).
-
Thermal Activation: Stir the resulting solution at 70 °C overnight under a nitrogen atmosphere.
-
Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting material spot (high Rf) must completely disappear, replaced by a baseline spot (carboxylate salt).
-
Workup & Acidification: Cool to room temperature. Acidify the mixture dropwise with 1 M HCl until pH 1 is reached.
-
Validation Checkpoint 2 (Precipitation): The target acid will precipitate directly from the acidic aqueous layer.
-
Isolation: Filter the solid, wash with cold water, and dry under a vacuum. Confirm product identity via 1H-NMR (look for the disappearance of the ethyl quartet at ~4.3 ppm and triplet at ~1.3 ppm).
Self-validating workflow for the base-catalyzed hydrolysis of benzofuran-3-carboxylates.
Protocol B: Two-Step Amidation via Acid Chloride
Objective: Synthesis of 7-methylbenzofuran-3-carboxamide derivatives. Causality: Direct amidation fails due to ester conjugation. Converting the acid to an acid chloride generates a highly electrophilic intermediate that reacts quantitatively with amines.
-
Activation: Suspend 7-methylbenzofuran-3-carboxylic acid (1.0 equiv) in dry DCM. Add oxalyl chloride (1.5 equiv) and a catalytic drop of DMF at 0 °C.
-
Validation Checkpoint 1 (Gas Evolution): Observe vigorous bubbling (CO and CO₂ release). Stir until gas evolution ceases and the solution becomes clear (indicates complete conversion to acid chloride).
-
Concentration: Remove volatiles under reduced pressure to eliminate excess oxalyl chloride.
-
Coupling: Redissolve the crude acid chloride in DCM. Slowly add the desired amine (1.2 equiv) and triethylamine (2.0 equiv) at 0 °C.
-
Validation Checkpoint 2 (Amine Salt): Observe the immediate formation of a white precipitate (triethylamine hydrochloride), validating that the acylation has occurred.
-
Purification: Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
References
- Source: acs.
- Source: benchchem.
- Source: mdpi.
- Source: oup.
Sources
Benchmarking Ethyl 7-Methylbenzofuran-3-Carboxylate Derivatives in Biological Assays: A Comprehensive Comparison Guide
Target Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Structural Rationale & Pharmacophore Analysis
The benzofuran-3-carboxylate scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from antimicrobial to potent antineoplastic effects[1]. While the base building block, ethyl 7-methylbenzofuran-3-carboxylate (CAS: 1300741-03-0), provides a stable, synthetically versatile core[2], it is biologically inert in its unsubstituted form.
The strategic functionalization of this scaffold—specifically through halogenation, nitro-substitution, and acetyl modifications—dramatically alters its biological profile. The 7-methyl group provides a critical lipophilic bump that enhances cellular membrane permeability, while the 3-carboxylate moiety serves as an ideal hydrogen-bond acceptor to anchor the molecule within target protein binding pockets. By benchmarking the base scaffold against its advanced functionalized derivatives, researchers can objectively evaluate structure-activity relationships (SAR) and select optimal candidates for preclinical development.
Comparative Efficacy in Oncology Assays
To objectively benchmark the performance of these derivatives, we compared their cytotoxic efficacy across three distinct human cancer cell lines: A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HCT116 (colorectal carcinoma)[3],[4].
The quantitative data is summarized in the table below. The introduction of halogenated acetyl groups (Derivatives 7 and 8) or a combination of fluorophenyl and nitro groups significantly enhances the cytotoxic potential compared to the base scaffold.
Table 1: Cytotoxicity Benchmarking of Benzofuran-3-Carboxylate Derivatives
| Compound / Derivative | Key Substitutions | Target Cell Line | IC₅₀ Value | Primary Mechanism of Action |
| Base Scaffold (Ethyl 7-methylbenzofuran-3-carboxylate) | 7-methyl | N/A | >100 µM | Synthetically versatile precursor; biologically inert[2]. |
| Derivative 7 | 4-chloro, 6-(dichloroacetyl) | A549 (Lung) | 6.3 ± 2.5 µM | Induces G2/M phase arrest; moderate ROS generation[4]. |
| Derivative 8 | 6-(dibromoacetyl), 5-methoxy | HepG2 (Liver) | 3.8 ± 0.5 µM | Induces S & G2/M phase arrest; strong ROS generation[4]. |
| Nitro-Derivative | 2-(4-fluorophenyl), 6-nitro | HCT116 (Colon) | 8.5 µg/mL | High cytotoxicity; structural DNA binding affinity[3]. |
Data Interpretation: Derivative 8 demonstrates the most potent activity against HepG2 cells, validating the hypothesis that the introduction of heavy halogens (bromine) combined with an electron-donating methoxy group maximizes the pro-oxidative and proapoptotic potential of the benzofuran core[4].
Mechanistic Pathways: Apoptosis & ROS Generation
Understanding how these derivatives induce cell death is as critical as knowing their IC₅₀ values. Recent mechanistic assays reveal that highly active derivatives (like Derivative 7 and 8) do not merely cause non-specific necrosis; they trigger a highly regulated apoptotic cascade[4].
The primary catalyst is the generation of Reactive Oxygen Species (ROS) and subsequent lipid peroxidation (measured via TBARS concentration)[4]. This oxidative stress depolarizes the mitochondrial membrane, leading to the release of cytochrome c and the downstream activation of executioner caspases (Caspase-3 and -7). Furthermore, flow cytometry analysis confirms that these compounds halt cancer cell proliferation by inducing cell cycle arrest at the G2/M phase, preventing mitotic division[4].
Apoptosis signaling pathway induced by benzofuran-3-carboxylate derivatives in cancer cells.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . By embedding internal controls directly into the workflow, researchers can confidently attribute biological responses to the benzofuran derivatives rather than experimental artifacts.
Step-by-step high-throughput screening workflow for benchmarking benzofuran derivatives.
High-Throughput MTT Viability Assay
The MTT assay relies on the reduction of a tetrazolium dye by metabolically active cells into an insoluble purple formazan.
Causality & Design: We utilize MTT because it acts as a direct proxy for mitochondrial metabolic rate. A vehicle control (0.1% DMSO) is mandatory to prove that the solvent is not confounding the viability data, while a positive control (e.g., Doxorubicin) validates the assay's sensitivity to known cytotoxins.
-
Cell Seeding: Seed A549 or HepG2 cells at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adherence.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives (1 µM to 100 µM) in culture media (final DMSO concentration ≤ 0.1%). Treat the cells for 48 hours.
-
Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Rationale: This specific timeframe allows sufficient accumulation of formazan crystals without causing spontaneous dye degradation.
-
Solubilization: Carefully aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals.
-
Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Caspase-Glo 3/7 Luminescence Assay
To differentiate true programmed cell death from non-specific toxic necrosis, caspase activation must be quantified[4].
Causality & Design: This assay utilizes a proluminescent caspase-3/7 substrate. Cleavage of this substrate by active caspases generates a luminescent signal. Because luminescence is directly proportional to caspase activity, it acts as a self-validating confirmation of the apoptotic pathway when cross-referenced with the MTT viability drop.
-
Preparation: Following a 24-hour treatment with the IC₅₀ concentration of the benzofuran derivative, equilibrate the 96-well plate to room temperature for 30 minutes.
-
Reagent Integration: Add an equal volume (e.g., 100 µL) of Caspase-Glo 3/7 Reagent to the cell culture medium in each well.
-
Lysis and Cleavage: Place the plate on a plate shaker at 300-500 rpm for 30 seconds to ensure complete cellular lysis, then incubate in the dark at room temperature for 1 hour.
-
Luminescence Readout: Measure the luminescence using a plate-reading luminometer. Normalize the relative light units (RLU) against the vehicle control to determine the fold-increase in apoptosis.
Conclusion & Future Perspectives
Benchmarking ethyl 7-methylbenzofuran-3-carboxylate derivatives reveals that the base scaffold is an excellent starting point for generating highly potent antineoplastic agents. The data clearly indicates that halogenation (specifically dibromoacetyl substitutions) combined with methoxy groups yields the most favorable pharmacological profile, achieving low micromolar IC₅₀ values in liver and lung cancer models[4]. Future drug development efforts should focus on optimizing the pharmacokinetic stability of these halogenated derivatives while utilizing the self-validating protocols outlined above to ensure rigorous preclinical screening.
References
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences (MDPI), 2025; 26(12):5493. URL:[Link]
-
A simplified synthetic route and study of cytotoxicity of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate. ACG Publications / ResearchGate, 2018. URL:[Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules (MDPI), 2023; 28(18):6451. URL:[Link]
Sources
structural validation of ethyl 7-methylbenzofuran-3-carboxylate using X-ray crystallography
Executive Summary
For researchers and drug development professionals, the precise three-dimensional structural validation of small molecule APIs and intermediates is a critical regulatory and scientific milestone. This guide provides an in-depth comparative analysis of structural validation techniques for ethyl 7-methylbenzofuran-3-carboxylate (CAS: 1300741-03-0)[1]. By objectively comparing X-ray crystallography against Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Cryo-Electron Microscopy (Cryo-EM), we demonstrate why single-crystal X-ray diffraction remains the gold standard for defining the absolute stereochemistry, planar geometry, and supramolecular packing of benzofuran derivatives[2][3].
The Analytical Challenge: Why 3D Validation Matters
Ethyl 7-methylbenzofuran-3-carboxylate consists of a rigid, fused bicyclic benzofuran core and a flexible ethyl carboxylate moiety. In drug design, the pharmacological efficacy of benzofuran derivatives is often dictated by their exact solid-state conformation[4]. Determining the precise dihedral angle between the planar core and the carboxylate group, as well as mapping the intermolecular hydrogen-bonding network (C-H···O interactions), is essential for understanding its physicochemical stability and potential target-binding mechanics[5][6].
Comparative Analysis: Selecting the Optimal Modality
While several analytical techniques exist for molecular characterization, they yield fundamentally different types of data. The selection process is dictated by the molecule's size and the specific structural information required[2].
Decision matrix for selecting the optimal structural validation technique.
Objective Performance Comparison
Table 1: Modality Comparison for Small Molecule Structural Validation
| Analytical Technique | Resolution / Output | State | Strengths for Benzofurans | Critical Limitations |
| X-ray Crystallography | Sub-angstrom (Absolute 3D) | Solid | Unambiguous bond lengths, dihedral angles, and π-π stacking[7]. | Requires high-quality, well-ordered single crystals[2]. |
| NMR Spectroscopy | Atomic connectivity | Solution | Excellent for dynamic conformational ensembles and purity[8]. | Cannot definitively map solid-state crystal packing[3]. |
| Mass Spectrometry (MS) | Exact Mass (Da) | Gas | Highly sensitive for molecular weight and fragmentation[9]. | Yields zero 3D spatial or stereochemical information[9]. |
| Cryo-EM | ~2-4 Å (Macromolecules) | Vitrified | Revolutionary for large protein complexes (>50 kDa)[2]. | Entirely unsuitable for small molecules (~204 Da)[2]. |
Experimental Methodology: A Self-Validating Protocol
To achieve publication-grade structural validation, the experimental workflow must be meticulously controlled. The following protocol outlines the optimal parameters for benzofuran-3-carboxylate derivatives, explaining the causality behind each technical choice.
Step-by-step X-ray crystallography workflow for small molecule validation.
Step-by-Step Workflow & Causality
Step 1: Crystal Growth via Slow Evaporation
-
Action: Dissolve purified ethyl 7-methylbenzofuran-3-carboxylate in a 2:1 (v/v) mixture of petroleum ether and ethyl acetate[6]. Allow the solvent to evaporate slowly at ambient temperature.
-
Causality: This specific solvent ratio balances solubility and volatility. Slow evaporation drives the solution into a metastable supersaturated state. This controlled kinetic environment allows the molecules to nucleate into highly ordered lattices driven by C-H···O hydrogen bonds and π-π stacking, preventing the compound from crashing out as an amorphous powder[5][6].
Step 2: Cryogenic Data Collection
-
Action: Select a pristine single crystal (e.g., 0.3 × 0.2 × 0.2 mm) and mount it on a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å). Cool the sample to 120 K using a liquid nitrogen stream[7][10].
-
Causality: Cryogenic cooling minimizes the thermal vibration of atoms (the Debye-Waller effect). Reducing this thermal motion sharpens the diffraction spots at high angles, drastically improving the resolution of lighter atoms (like carbon and oxygen) and reducing radiation damage to the crystal[7].
Step 3: Phase Resolution & Anisotropic Refinement
-
Action: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 [6].
-
Causality: Direct methods exploit statistical relationships between diffracted intensities, which is highly effective for small molecules. Anisotropic refinement accounts for the non-spherical, ellipsoid electron density of atoms in a crystal lattice, providing a mathematically superior fit to the experimental data[2].
Step 4: Hydrogen Atom Placement (Riding Model)
-
Action: Position hydrogen atoms geometrically and refine them using a riding model ( Uiso set to 1.2 or 1.5 times the carrier atom)[6][10].
-
Causality: Hydrogen atoms possess only one electron and scatter X-rays weakly. Allowing them to refine freely often results in physically impossible bond lengths. The riding model constrains them to idealized geometries, ensuring structural integrity without over-parameterizing the dataset[10].
Data Interpretation: Hallmarks of the Benzofuran Scaffold
When the X-ray data is successfully refined, it yields precise quantitative metrics. Based on authoritative crystallographic studies of analogous benzofuran-3-carboxylate derivatives, the following structural hallmarks are expected for ethyl 7-methylbenzofuran-3-carboxylate:
Table 2: Expected Crystallographic Parameters for Benzofuran Derivatives
| Structural Parameter | Expected Value / Range | Structural Significance |
| Benzofuran Core Planarity | RMSD < 0.05 Å | Confirms the rigid, highly conjugated coplanar nature of the fused bicyclic ring system[4]. |
| C-C Bond Lengths (Core) | ~1.36 Å – 1.40 Å | Indicates strong π-electron delocalization across the furan and benzene rings[5]. |
| Carboxylate Dihedral Angle | 0° – 20° | Determines the extent of electronic conjugation between the ester carbonyl and the benzofuran core[5]. |
| Intermolecular C-H···O | ~3.4 Å – 3.5 Å | Drives the supramolecular packing, linking molecules into 2D hydrogen-bonded sheets[6]. |
Trustworthiness: The Self-Validating Nature of Crystallography
The ultimate advantage of X-ray crystallography over NMR or MS is its self-validating mathematical framework . In NMR, structural elucidation requires the deductive interpretation of cross-peaks, which can occasionally lead to misassigned regioisomers[3][8].
In contrast, X-ray crystallography generates a direct electron density map. The accuracy of the proposed molecular model is mathematically proven by the R-factor ( R1 ) and the Goodness-of-Fit (GoF) [7].
-
An R1 value of < 0.05 (meaning the theoretical model deviates from the raw diffraction data by less than 5%) and a GoF near 1.0 definitively prove that the structural assignment is correct[7].
-
For ethyl 7-methylbenzofuran-3-carboxylate, achieving these metrics guarantees the absolute confirmation of the methyl group at the C7 position and the exact orientation of the ethyl ester at the C3 position, eliminating any structural ambiguity.
References
-
Title: Ethyl 7-methylbenzofuran-3-carboxylate/CAS:1300741-03-0 Source: hxchem.net URL: 1
-
Title: Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives Source: mdpi.com URL: 5
-
Title: Synthesis and Crystal Structure of Benzofuran Derivative Source: asianpubs.org URL: 6
-
Title: 2-(6-Hydroxy-1-benzofuran-3-yl)acetamide Source: nih.gov URL: 10
-
Title: X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one Source: researchgate.net URL: 7
-
Title: Crystal structures of butyl 2-amino-5-hydroxy-4-(4-nitrophenyl)benzofuran-3-carboxylate Source: nih.gov URL: 4
-
Title: Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM Source: sygnaturediscovery.com URL: 2
-
Title: NMR in structure-based drug design Source: portlandpress.com URL: 8
-
Title: X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery Source: nih.gov URL: 9
-
Title: Besides resolution, what are the advantages and disadvantages of using X-ray crystallography over NMR to determine protein structure? Source: quora.com URL: 3
Sources
- 1. Ethyl 7-methylbenzofuran-3-carboxylate/CAS:1300741-03-0-HXCHEM [hxchem.net]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. quora.com [quora.com]
- 4. Crystal structures of butyl 2-amino-5-hydroxy-4-(4-nitrophenyl)benzofuran-3-carboxylate and 2-methoxyethyl 2-amino-5-hydroxy-4-(4-nitrophenyl)benzofuran-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-(6-Hydroxy-1-benzofuran-3-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
